UVI3003
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1000070-65-4 |
|---|---|
Molecular Formula |
C₂₈H₃₆O₄ |
Molecular Weight |
436.58 |
Synonyms |
3-[4-Hydroxy-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-(pentyloxy)-2-naphthalenyl]phenyl]-2-Propenoic Acid; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UVI3003
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of UVI3003, a potent and selective antagonist of the Retinoid X Receptor (RXR). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action: Selective RXR Antagonism
This compound functions as a highly selective antagonist of the Retinoid X Receptor (RXR).[1][2][3] It exerts its effects by binding to RXRs and inhibiting their activity.[1][4] This antagonistic action prevents the recruitment of co-regulatory complexes that are necessary for the transcription of target genes.[5] RXRs are nuclear receptors that play a crucial role in regulating a wide array of physiological processes through the formation of heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[5]
This compound has been shown to effectively inhibit both human and Xenopus RXRα.[1][4] Notably, within the context of an RAR-RXR heterodimer, this compound does not interfere with the corepressor interaction capacity of the RARα subunit.
A noteworthy characteristic of this compound is its species-specific activity on PPARγ. While it is largely inactive on human and mouse PPARγ, it has been observed to activate Xenopus PPARγ.[4][6] This highlights the importance of considering species-specific receptor activity when evaluating the effects of this compound in different model organisms.[6]
Quantitative Data
The inhibitory potency of this compound against RXRα has been determined in cellular assays. The following table summarizes the key quantitative data.
| Target | Species | Cell Line | Assay Type | Potency (IC50) | Reference |
| RXRα | Human | Cos7 | Transient Transfection | 0.24 µM | [1][2] |
| RXRα | Xenopus | Cos7 | Transient Transfection | 0.22 µM | [1][4] |
Additionally, this compound has been shown to activate Xenopus PPARγ with an EC50 of 12.6 µM.[1][4]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the context of RXR signaling. In the presence of an agonist, RXR forms a heterodimer with another nuclear receptor (e.g., RAR), binds to the response element on DNA, and recruits co-activators to initiate gene transcription. This compound, as an antagonist, binds to RXR and prevents this transcriptional activation.
Experimental Protocols
The determination of this compound's IC50 values was primarily conducted using transient transfection assays in Cos7 cells.[4] Below is a detailed methodology for such an experiment.
Objective: To quantify the antagonistic activity of this compound on RXRα.
Materials:
-
Cos7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Expression vectors for human or Xenopus RXRα
-
A reporter plasmid containing a luciferase gene under the control of an RXR-responsive promoter
-
A control plasmid expressing β-galactosidase for normalization of transfection efficiency
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
RXR agonist (e.g., 9-cis-retinoic acid)
-
Luciferase assay system
-
β-galactosidase assay reagents
-
96-well cell culture plates
Methodology:
-
Cell Culture and Transfection:
-
Seed Cos7 cells in 96-well plates and grow to ~70-80% confluency.
-
For each well, prepare a transfection mix containing the RXRα expression vector, the luciferase reporter plasmid, the β-galactosidase control plasmid, and the transfection reagent according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add the transfection mix. Incubate for 4-6 hours.
-
Replace the transfection mix with fresh DMEM containing a low percentage of FBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add a fixed, sub-maximal concentration of the RXR agonist to all wells (except for the negative control).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and an agonist-only control.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase and β-galactosidase Assays:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in a luminometer according to the luciferase assay system's protocol.
-
Measure the β-galactosidase activity in a spectrophotometer to normalize for transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase readings by dividing by the corresponding β-galactosidase readings.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced luciferase activity.
-
The following diagram outlines the workflow for the transient transfection assay.
Summary
This compound is a valuable chemical tool for studying the biological functions of Retinoid X Receptors. Its mechanism of action as a selective RXR antagonist is well-characterized, with specific inhibitory concentrations established for human and Xenopus isoforms. The provided experimental protocol for transient transfection assays offers a robust method for quantifying its antagonistic activity. Researchers utilizing this compound should be mindful of its species-specific effects, particularly concerning its off-target activation of Xenopus PPARγ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
UVI3003: A Technical Guide to a Selective RXR Antagonist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of UVI3003, a potent and selective antagonist of the Retinoid X Receptor (RXR). RXRs are critical nuclear receptors that regulate a multitude of physiological processes, including development, metabolism, and cell differentiation, primarily by forming heterodimers with other nuclear receptors. This compound serves as an invaluable chemical tool for elucidating the specific roles of RXR in these complex signaling networks. This document details the mechanism of action, quantitative activity, and key experimental protocols for the characterization of this compound, intended to equip researchers with the foundational knowledge required for its effective use in a laboratory setting.
Introduction to Retinoid X Receptors (RXRs)
Retinoid X Receptors (RXRs) are members of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] There are three RXR subtypes: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3).[3] These receptors play a central role in molecular endocrinology due to their unique ability to form homodimers or, more commonly, heterodimers with a wide range of other nuclear receptors.[2][3] These partners include Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[1][2][3]
The RXR heterodimer complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[2][4] The transcriptional activity of these complexes is modulated by the binding of small lipophilic ligands. The ability to selectively block the RXR component of these dimers is crucial for dissecting the contribution of RXR signaling in various physiological and pathological states. This compound has been identified as a highly selective antagonist for this purpose.[1][5]
This compound: Profile and Mechanism of Action
This compound is a synthetic, high-affinity RXR antagonist.[6] It is a valuable tool for investigating RXR-dependent signaling pathways.
Chemical Properties:
-
Chemical Name: 3-[4-Hydroxy-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-(pentyloxy)-2-naphthalenyl]phenyl]-2-propenoic acid
-
Molecular Formula: C₂₈H₃₆O₄[6]
-
Molecular Weight: 436.58 g/mol [6]
Molecular Mechanism of Antagonism
In the absence of an agonist, the RXR ligand-binding domain (LBD) is in a conformation that facilitates the binding of co-repressor proteins (e.g., SMRT, N-CoR).[7][8][9] This RXR/co-repressor complex actively represses the transcription of target genes.
Upon binding an agonist (like 9-cis-retinoic acid), the LBD undergoes a significant conformational change. This change displaces the co-repressor complex and creates a binding surface for co-activator proteins (e.g., p160 family members).[9][10] The recruitment of co-activators leads to chromatin remodeling and the initiation of gene transcription.
This compound functions as a competitive antagonist by occupying the ligand-binding pocket of RXR. However, instead of inducing the "active" conformation, its structure prevents the conformational shift required for co-activator recruitment. It effectively locks the receptor in a state that favors the continued binding of co-repressors, thereby inhibiting the transcription of RXR-regulated genes.[11] Importantly, this compound does not affect the co-repressor interaction capacity of the RARα subunit within the RAR-RXR heterodimer, highlighting its selectivity for the RXR partner.[6]
Caption: Mechanism of RXR activation and this compound-mediated antagonism.
Quantitative Data and Selectivity
This compound demonstrates potent antagonist activity against RXRα. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its potency.
| Parameter | Receptor | Cell Line | Value (μM) | Reference |
| IC₅₀ | Human RXRα | Cos7 | 0.24 | [5][12] |
| IC₅₀ | Xenopus RXRα | Cos7 | 0.22 | [1][5] |
A critical aspect of this compound for researchers is its selectivity. While highly selective for RXRs in mammalian systems, studies have shown that this compound can unexpectedly activate Xenopus PPARγ, though it is inactive on human or mouse PPARγ.[1] This species-specific activity highlights the importance of validating the selectivity of nuclear receptor modulators in the specific biological system under investigation.[1]
Experimental Protocols and Workflows
Characterizing the activity of an RXR antagonist like this compound involves a series of established in vitro assays.
General Experimental Workflow
A typical workflow for identifying and characterizing a novel RXR antagonist follows a logical progression from initial binding to functional validation and selectivity profiling.
Caption: Standard workflow for the characterization of an RXR antagonist.
Protocol: Cell-Based RXR Transactivation Assay
This assay quantifies the ability of this compound to inhibit agonist-induced transcription of a reporter gene. This protocol is adapted from standard hybrid reporter gene assay methodologies.[13][14]
Objective: To determine the IC₅₀ value of this compound against human RXRα.
Materials:
-
HEK293T cell line (or similar).
-
Expression plasmids: one for the Gal4 DNA-binding domain fused to the RXRα ligand-binding domain (Gal4-RXRα-LBD) and another for the VP16 activation domain.
-
Reporter plasmid: contains a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.
-
This compound, a potent RXR agonist (e.g., 9-cis-Retinoic Acid), and DMSO (vehicle).
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate for 24 hours.
-
Transfection:
-
Prepare a transfection mix containing the Gal4-RXRα-LBD, VP16, and UAS-luciferase reporter plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh cell culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare a constant concentration of the RXR agonist (e.g., the EC₅₀ concentration of 9-cis-RA).
-
Aspirate the medium from the cells and add the medium containing both the constant agonist concentration and the varying concentrations of this compound. Include vehicle-only (negative control) and agonist-only (positive control) wells.
-
Incubate the cells with the compounds for 16-24 hours.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the luminescence of the agonist-only control to 100% activity and the vehicle-only control to 0% activity.
-
Plot the normalized response against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.
-
Protocol: In Vitro Co-repressor Interaction Assay (GST Pull-Down)
This assay provides direct evidence that an antagonist stabilizes the interaction between RXR and a co-repressor protein.[15]
Objective: To demonstrate that this compound enhances the binding of the SMRT co-repressor to the RXR LBD.
Materials:
-
Purified GST-tagged SMRT protein (interaction domain) bound to glutathione-sepharose beads.
-
In vitro translated, ³⁵S-labeled RXRα protein.
-
Binding buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors).
-
This compound, an RXR agonist, and DMSO.
-
SDS-PAGE gels and autoradiography equipment.
Methodology:
-
Protein Binding:
-
In separate microcentrifuge tubes, mix the GST-SMRT beads with the ³⁵S-labeled RXRα protein in binding buffer.
-
Add this compound (e.g., 1 μM), the agonist, or DMSO (vehicle) to the respective tubes.
-
Incubate the mixtures for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interaction.
-
-
Washing:
-
Pellet the beads by centrifugation and carefully aspirate the supernatant.
-
Wash the beads 3-5 times with ice-cold binding buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the ³⁵S-labeled RXRα.
-
-
Analysis: A stronger band in the this compound-treated lane compared to the vehicle or agonist-treated lanes indicates that this compound stabilizes the interaction between RXRα and the SMRT co-repressor.
Conclusion
This compound is a well-characterized and potent selective antagonist of the Retinoid X Receptor. Its ability to specifically inhibit RXR-mediated transactivation makes it an indispensable tool for researchers in endocrinology, metabolic diseases, and oncology. By stabilizing the receptor's interaction with co-repressors, this compound effectively blocks downstream signaling. The quantitative data and detailed protocols provided in this guide offer a solid foundation for scientists to confidently employ this compound in their investigations into the complex and vital roles of RXR signaling.
References
- 1. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-regulator recruitment and the mechanism of retinoic acid receptor synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. eubopen.org [eubopen.org]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Interactions that determine the assembly of a retinoid X receptor/corepressor complex - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of the Retinoid X Receptor with UVI3003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid X Receptor (RXR) holds a pivotal position in nuclear receptor signaling, functioning as a central regulator of numerous physiological processes, including development, metabolism, and cellular differentiation. RXRs form heterodimers with a wide array of other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR), thereby controlling the expression of a vast network of target genes. The synthetic compound UVI3003 has emerged as a valuable chemical tool for elucidating the multifaceted roles of RXR. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed experimental protocols for its use in investigating RXR signaling pathways.
This compound is a potent and selective antagonist of the Retinoid X Receptor.[1] It has been instrumental in dissecting the specific contributions of RXR in various heterodimeric partnerships. While primarily characterized by its inhibitory effect on RXR, studies have also revealed unexpected species-specific off-target activities, highlighting the importance of careful characterization of such research tools. This document will summarize the current understanding of this compound's pharmacological profile and provide researchers with the necessary methodologies to effectively utilize this compound in their investigations.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's interaction with RXR and its off-target effects.
Table 1: Antagonistic Activity of this compound on Retinoid X Receptor (RXR)
| Receptor | Species | Assay Type | Parameter | Value (µM) | Reference |
| RXRα | Xenopus laevis | Luciferase Reporter Assay | IC50 | 0.22 | [1][2] |
| RXRα | Human | Luciferase Reporter Assay | IC50 | 0.24 | [1][2] |
Table 2: Off-Target Agonistic Activity of this compound on Peroxisome Proliferator-Activated Receptor γ (PPARγ)
| Receptor | Species | Assay Type | Parameter | Value (µM) | Reference |
| PPARγ | Xenopus laevis | Luciferase Reporter Assay | EC50 | 12.6 | [1][2] |
| PPARγ | Human | Luciferase Reporter Assay | Activity | Inactive | [1][2] |
| PPARγ | Mouse | Luciferase Reporter Assay | Activity | Inactive | [1][2] |
Signaling Pathways Modulated by this compound
This compound, as an RXR antagonist, influences the signaling pathways of various RXR heterodimers by preventing the recruitment of coactivators and promoting the binding of corepressors to the receptor complex. This leads to the repression of target gene transcription.
RXR-RAR Signaling Pathway
The RXR-RAR heterodimer is a key mediator of retinoic acid signaling. In the presence of an RAR agonist, the heterodimer typically recruits coactivators and initiates transcription. This compound can counteract this activation by binding to the RXR subunit, thereby stabilizing the interaction with corepressors and inhibiting gene expression.
Caption: this compound inhibits RXR-RAR signaling by preventing coactivator recruitment.
RXR-PPAR Signaling Pathway
RXR-PPAR heterodimers are critical regulators of lipid metabolism and inflammation. In the presence of a PPAR agonist, this complex activates target gene expression. This compound can antagonize RXR, thereby modulating the transcriptional activity of the heterodimer. In Xenopus, this compound exhibits an unusual agonistic effect on PPARγ, leading to receptor activation.[2][3]
Caption: this compound modulates RXR-PPAR signaling with species-specific effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with RXR.
Luciferase Reporter Gene Assay for RXR Antagonist Activity
This assay quantifies the ability of this compound to inhibit the transcriptional activity of RXR in response to an agonist.
Experimental Workflow:
Caption: Workflow for determining RXR antagonist activity of this compound.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture Cos7 or HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transient Transfection:
-
Prepare a transfection mixture containing:
-
An expression vector for the desired RXR subtype (e.g., pCMX-hRXRα).
-
A reporter plasmid containing an RXR response element upstream of a luciferase gene (e.g., tk-(MH100)4-luciferase).
-
A control plasmid expressing a constitutively active reporter (e.g., pCMX-β-galactosidase) for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., calcium phosphate or a lipid-based reagent) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mixture for 4-6 hours.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
Add a known RXR agonist (e.g., 9-cis-retinoic acid) at a concentration that gives a robust activation of the reporter gene.
-
Concurrently, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Measure the activity of the control reporter (e.g., β-galactosidase activity) using an appropriate assay.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to RXR by measuring its ability to displace a radiolabeled RXR ligand.
Experimental Workflow:
Caption: Workflow for determining the binding affinity of this compound to RXR.
Detailed Protocol:
-
Receptor Preparation:
-
Prepare cell membranes from cells overexpressing the RXR subtype of interest or use purified recombinant RXR protein.
-
Determine the protein concentration of the receptor preparation.
-
-
Binding Reaction:
-
In a 96-well plate, set up the binding reactions in a suitable binding buffer.
-
Each reaction should contain:
-
A fixed concentration of the radiolabeled RXR ligand (e.g., [3H]9-cis-retinoic acid) near its Kd value.
-
A serial dilution of this compound.
-
The receptor preparation.
-
-
Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled RXR agonist).
-
Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Co-Immunoprecipitation (Co-IP) to Study RXR Heterodimerization
This technique is used to investigate the effect of this compound on the interaction between RXR and its heterodimer partners.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for RXR and its heterodimer partner (e.g., RAR, PPAR, LXR, or VDR), each with a different epitope tag (e.g., FLAG-RXR and HA-RAR).
-
-
Compound Treatment:
-
Treat the transfected cells with this compound, an agonist for the partner receptor (if applicable), or a vehicle control for 24 hours.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose or magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both epitope tags (e.g., anti-FLAG and anti-HA) to detect the immunoprecipitated protein and its co-precipitated partner.
-
Conclusion
This compound is an indispensable tool for researchers investigating the complex roles of the Retinoid X Receptor. Its high selectivity as an RXR antagonist allows for the precise dissection of RXR's contribution to various signaling pathways. However, the unexpected species-specific agonism towards PPARγ underscores the critical need for thorough characterization of chemical probes in the specific biological system under investigation. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound to further unravel the intricate biology of RXR and its heterodimeric partners, ultimately contributing to the development of novel therapeutic strategies targeting these important nuclear receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
UVI3003: A Technical Guide to its Effects on Nuclear Receptor Heterodimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
UVI3003 is a synthetic compound widely recognized as a selective antagonist of the Retinoid X Receptor (RXR), a central player in the nuclear receptor superfamily.[1][2][3] Nuclear receptors are a class of ligand-activated transcription factors that regulate a vast array of physiological processes, including development, metabolism, and homeostasis.[4] A key feature of nuclear receptor signaling is the formation of dimers, which can be either homodimers (two identical receptors) or heterodimers (two different receptors).[5] RXR is a promiscuous heterodimerization partner, forming complexes with numerous other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR).[4][6] This central role of RXR makes it a critical target for therapeutic intervention. This compound, by antagonizing RXR, provides a powerful tool to dissect the intricate signaling pathways governed by RXR-containing heterodimers. This technical guide provides an in-depth analysis of the effects of this compound on nuclear receptor heterodimerization, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Mechanism of Action
This compound exerts its primary effect by binding to the ligand-binding pocket of RXR, thereby preventing its activation by endogenous or synthetic agonists.[3] This antagonism has significant consequences for the transcriptional activity of RXR-containing heterodimers. In the context of a heterodimer, the effect of an RXR antagonist like this compound can vary depending on the partner receptor and the specific cellular context. For "permissive" heterodimers, such as RXR-PPAR, activation can be achieved by ligands for either partner.[7] In contrast, "non-permissive" heterodimers, like RXR-RAR and RXR-TR, are generally silenced by the unliganded RXR and are only activated by the partner receptor's ligand.[4][8] this compound can therefore modulate the activity of these complexes by altering the conformational state of the RXR subunit.
A critical and unexpected finding has been the species-specific activity of this compound. While it acts as a potent RXR antagonist in mammalian systems, studies in Xenopus tropicalis have revealed that this compound can paradoxically activate PPARγ.[6][9] This highlights the importance of considering species differences in drug development and mechanistic studies.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the biological activity of this compound. These values are essential for designing experiments and interpreting results.
| Target | Species | Assay Type | Metric | Value | Reference(s) |
| RXRα | Human | Reporter Gene Assay | IC50 | 0.24 µM | [2][10] |
| RXRα | Xenopus | Reporter Gene Assay | IC50 | 0.22 µM | [2] |
| PPARγ | Xenopus | Reporter Gene Assay | EC50 | 12.6 µM | [2] |
| PPARγ | Human | Reporter Gene Assay | Activity | Inactive | [2][6] |
| PPARγ | Mouse | Reporter Gene Assay | Activity | Inactive | [2][6] |
Table 1: Potency of this compound on RXR and PPARγ. IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the receptor's activity. EC50 (half-maximal effective concentration) values indicate the concentration required to elicit a 50% maximal response, in this case, activation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental workflows used to study it.
Caption: Signaling of permissive vs. non-permissive RXR heterodimers.
Caption: Workflow for a typical reporter gene assay.
Caption: General workflow for a co-immunoprecipitation experiment.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to investigate the effects of this compound on nuclear receptor heterodimerization.
Reporter Gene Assay
This assay is the cornerstone for quantifying the transcriptional activity of nuclear receptors in response to ligands.
Objective: To measure the effect of this compound on the transcriptional activity of a specific RXR heterodimer.
Materials:
-
Mammalian cell line (e.g., HEK293T, Cos7)
-
Expression vectors for full-length RXR and its heterodimer partner (e.g., RARα, PPARγ)
-
Reporter plasmid containing a luciferase gene driven by a promoter with the appropriate hormone response element (HRE), for example, a Peroxisome Proliferator Response Element (PPRE) for PPAR-RXR.[11]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and appropriate agonist(s)
-
Luciferase assay system
Protocol:
-
Cell Seeding: Seed the chosen mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the expression vectors for RXR and its partner, the reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]
-
Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh medium containing the test compounds. This will include a vehicle control, the appropriate agonist(s) for the heterodimer, and varying concentrations of this compound with and without the agonist(s).
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression and reporter protein accumulation.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both the experimental and control luciferases using a dual-luciferase reporter assay system and a luminometer.[12][13]
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold activation or inhibition relative to the vehicle control.
Mammalian Two-Hybrid (M2H) Assay
The M2H assay is a powerful tool for studying protein-protein interactions, such as the dimerization of nuclear receptors, within a cellular context.
Objective: To determine if this compound modulates the interaction between RXR and its heterodimerization partner.
Materials:
-
Mammalian cell line
-
pBIND vector containing the GAL4 DNA-binding domain (DBD) fused to RXR.
-
pACT vector containing the VP16 activation domain (AD) fused to the partner nuclear receptor.
-
pG5luc reporter vector containing five GAL4 binding sites upstream of a luciferase gene.
-
Control plasmid (e.g., Renilla luciferase).
-
Transfection reagent, cell culture reagents, this compound, and luciferase assay system.
Protocol:
-
Vector Construction: Clone the cDNAs of RXR and its partner into the pBIND and pACT vectors, respectively, to create fusion proteins.
-
Transfection: Co-transfect the mammalian cells with the pBIND-RXR, pACT-partner, pG5luc, and control plasmids.[14]
-
Treatment: Treat the transfected cells with vehicle, agonist(s), and/or this compound.
-
Incubation and Measurement: Incubate the cells and measure luciferase activity as described in the reporter gene assay protocol.
-
Data Analysis: An increase in luciferase activity indicates an interaction between the two fusion proteins. The effect of this compound on this interaction can be quantified by comparing the luciferase activity in its presence and absence.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to demonstrate the physical interaction between proteins in a cell lysate.
Objective: To confirm the heterodimerization of RXR with its partner and to investigate if this compound affects this interaction.
Materials:
-
Cells expressing tagged versions of RXR and its partner (e.g., FLAG-RXR and HA-RAR).
-
Lysis buffer
-
Antibody specific to one of the tags (the "bait" protein).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for both tagged proteins for Western blot detection.
Protocol:
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[15]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag of the bait protein (e.g., anti-FLAG antibody).[16]
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[17]
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both the bait and the putative interacting partner (the "prey" protein, e.g., anti-HA antibody). The presence of the prey protein in the eluate indicates an interaction with the bait protein.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to study the binding of proteins to specific DNA sequences.
Objective: To determine if this compound affects the binding of an RXR heterodimer to its cognate HRE.
Materials:
-
Purified RXR and partner nuclear receptor proteins or nuclear extracts from cells expressing these receptors.
-
Labeled DNA probe containing the specific HRE (e.g., radiolabeled or fluorescently labeled).
-
Binding buffer
-
Non-denaturing polyacrylamide gel.
-
Electrophoresis apparatus and buffers.
-
Detection system (e.g., phosphorimager or fluorescence scanner).
Protocol:
-
Probe Labeling: Label the HRE-containing DNA probe.[18]
-
Binding Reaction: Incubate the purified proteins or nuclear extract with the labeled probe in a binding buffer. Include reactions with and without this compound and/or agonists.[19]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[20]
-
Detection: Visualize the bands corresponding to the free probe and the protein-DNA complex. A "shift" in the mobility of the probe indicates protein binding. The effect of this compound on this shift can be observed.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex roles of RXR and its heterodimers in health and disease. Its primary mechanism as an RXR antagonist allows for the targeted inhibition of specific nuclear receptor signaling pathways. However, the discovery of its species-specific agonistic activity on PPARγ underscores the necessity for careful characterization of such compounds across different biological systems. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted effects of this compound on nuclear receptor heterodimerization and its downstream consequences. Through the diligent application of these methods, the scientific community can continue to unravel the intricate regulatory networks governed by these critical transcription factors, paving the way for the development of novel therapeutics.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo activation of PPAR target genes by RXR homodimers | The EMBO Journal [link.springer.com]
- 6. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. PPAR-RXR heterodimer activates a peroxisome proliferator response element upstream of the bifunctional enzyme gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.com]
- 15. assaygenie.com [assaygenie.com]
- 16. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. licorbio.com [licorbio.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
Understanding the Teratogenicity of UVI3003 in Xenopus Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the teratogenic effects of UVI3003, a selective retinoid X receptor (RXR) antagonist, within Xenopus developmental models. While initially expected to exert its effects through RXR antagonism, research reveals a surprising and novel mechanism of action in Xenopus tropicalis, offering crucial insights for species-specific toxicology and drug development.
Executive Summary
This compound, despite being an established RXR antagonist in mammalian systems, induces significant teratogenicity in Xenopus tropicalis embryos through an unexpected pathway: the activation of the peroxisome proliferator-activated receptor γ (xPPARγ).[1][2] This finding is critical as it highlights that the activity of specific nuclear receptor modulators cannot be assumed to be conserved across different species.[1][2] The teratogenic effects of this compound in Xenopus embryos are dose-dependent and manifest as multiple malformations, including reduced forehead, turbid eye lens, enlarged proctodaeum, and narrow fins.[1] These phenotypes are notably similar to those induced by the RXR agonist triphenyltin (TPT), which also activates PPARγ.[1][3] This guide will detail the experimental evidence, methodologies, and underlying signaling pathways associated with this compound's teratogenicity in Xenopus.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's activity in Xenopus and other models.
Table 1: In Vitro Receptor Activity of this compound
| Receptor Target | Species | Assay System | Effect | Potency |
| RXRα | Xenopus laevis | Cos7 cells | Antagonist | IC50 = 0.22 µM[4] |
| RXRα | Human | Cos7 cells | Antagonist | IC50 = 0.24 µM[4] |
| PPARγ | Xenopus laevis | Cos7 cells | Agonist | EC50 = 12.6 µM[1][4] |
| PPARγ | Human | Cos7 cells | No significant activation | - |
| PPARγ | Mouse | Cos7 cells | No significant activation | - |
Table 2: Teratogenicity of this compound in Xenopus tropicalis Embryos
| Endpoint | Exposure Concentration | Observation |
| Malformations | 1-2 µM | Reduced forehead, turbid eye lens, enlarged proctodaeum, narrow fin.[1] |
| Gene Expression (PPARγ) | 1-2 µM | Down-regulated.[1] |
| Gene Expression (RARβ) | 1-2 µM | Down-regulated in early exposure periods.[1] |
| Gene Expression (RXRs, TRα, TRβ) | 1-2 µM | Affected after late embryogenesis treatment.[1] |
Experimental Protocols
This section details the key experimental methodologies employed to elucidate the teratogenicity of this compound in Xenopus.
Frog Embryo Teratogenesis Assay-Xenopus (FETAX)
The Frog Embryo Teratogenesis Assay-Xenopus (FETAX) is a 96-hour whole embryo bioassay used to assess developmental toxicity.[5][6][7]
Protocol:
-
Xenopus tropicalis Husbandry and Breeding: Adult frogs are maintained on a 12-hour light/12-hour dark cycle.[6] Breeding is induced by subcutaneous injection of human chorionic gonadotropin (HCG).[6]
-
Embryo Collection and Selection: Fertilized eggs are collected and dejellied. Normally developing embryos at the blastula stage are selected for the assay.
-
Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in FETAX solution (625mg NaCl, 96mg NaHCO3, 30mg KCl, 15mg CaCl2, 60mg CaSO4·2H2O, and 75mg MgSO4 per liter of deionized water, pH 7.6-7.9).[6]
-
Exposure: Embryos are placed in petri dishes containing the test solutions. The assay is conducted under static-renewal conditions, with the test solutions refreshed every 24 hours.[5][6]
-
Endpoint Assessment: After 96 hours, embryos are evaluated for mortality, malformations, and growth inhibition (head-tail length).[7] Malformations are assessed against a standard atlas of Xenopus abnormalities.
Luciferase Reporter Assay
This in vitro assay is used to quantify the ability of a compound to activate or inhibit a specific nuclear receptor.
Protocol:
-
Cell Culture: Cos7 cells are cultured in appropriate media.
-
Plasmids: The following plasmids are used for transfection:
-
A reporter plasmid containing a luciferase gene under the control of a hormone response element.
-
An expression plasmid for the ligand-binding domain of the nuclear receptor of interest (e.g., xRXRα, xPPARγ) fused to a GAL4 DNA-binding domain.[1]
-
A control plasmid (e.g., β-galactosidase) to normalize for transfection efficiency.
-
-
Transfection: Cos7 cells are transiently transfected with the plasmids.
-
Compound Exposure: After transfection, cells are treated with various concentrations of this compound.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The results are normalized to the control plasmid activity.
Gene Expression Analysis (Quantitative Real-Time PCR)
This method is used to determine the effect of this compound on the expression of specific genes in Xenopus embryos.
Protocol:
-
Embryo Exposure: Xenopus tropicalis embryos are exposed to this compound at various developmental stages as described in the FETAX protocol.
-
RNA Extraction: Total RNA is isolated from the embryos at the end of the exposure period.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers for target genes (e.g., PPARγ, RXRs, RARs) and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Unexpected mechanism of this compound teratogenicity in Xenopus.
Caption: Workflow for the Frog Embryo Teratogenesis Assay-Xenopus (FETAX).
Conclusion and Implications
The teratogenicity of this compound in Xenopus models serves as a compelling case study on the importance of species-specific considerations in toxicological and pharmacological research. The unexpected activation of xPPARγ by an RXR antagonist highlights a significant divergence in nuclear receptor pharmacology between amphibians and mammals.[1][2] This has profound implications for the use of Xenopus as a model organism in drug screening and environmental risk assessment. Researchers and drug development professionals must exercise caution when extrapolating data from one species to another and should consider empirical validation of a compound's mechanism of action in the relevant biological system. The detailed protocols and data presented in this guide provide a framework for further investigation into the nuanced activities of nuclear receptor modulators in diverse species.
References
- 1. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frog Embryo Teratogenesis Assay Xenopus (FETAX) for Soil Toxicity Screening [apps.ecology.wa.gov]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. store.astm.org [store.astm.org]
UVI3003 and its unexpected activation of PPARγ.
An In-depth Technical Guide to UVI3003: An RXR Antagonist with Unexpected Species-Specific PPARγ Activation
Introduction
This compound is a synthetic small molecule widely recognized as a selective antagonist of the Retinoid X Receptor (RXR), a critical nuclear receptor that forms heterodimers with other receptors like PPARs, VDR, and RARs to regulate gene expression.[1] While developed as a tool to probe RXR function, subsequent research uncovered a novel and unexpected activity: the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2] However, this activation is highly species-specific, occurring robustly in Xenopus tropicalis (frog) but not significantly in human or mouse models.[2][3][4] This whitepaper provides a technical overview of this compound's dual activities, presenting key quantitative data, experimental methodologies, and the critical implications of its species-specific effects for researchers and drug development professionals.
Quantitative Data Presentation
The pharmacological activity of this compound is characterized by potent RXR antagonism and a comparatively weaker, species-limited activation of PPARγ. The key quantitative metrics are summarized below.
| Parameter | Target Receptor | Species | Value | Cell Line / System |
| IC50 (Antagonism) | RXRα | Xenopus | 0.22 µM | Cos7 Cells |
| IC50 (Antagonism) | RXRα | Human | 0.24 µM | Cos7 Cells |
| EC50 (Activation) | PPARγ | Xenopus | 12.6 µM | Cos7 Cells |
| Activation | PPARγ | Human | Not significant | Cos7 Cells |
| Activation | PPARγ | Mouse | Not significant | Cos7 Cells |
| [Source: MedchemExpress, Zhu J, et al., 2017][1][2] |
Experimental Protocols
The characterization of this compound's activity was primarily conducted using transient transfection reporter gene assays. These experiments are fundamental to understanding its molecular mechanism.
Cell Culture and Transfection
-
Cell Line: Cos7 cells (from monkey kidney) were a common choice for these in vitro assays due to their high transfection efficiency and low endogenous nuclear receptor expression.[2]
-
Transfection Protocol: Cells were transiently transfected with several plasmids:
-
An expression vector for the specific nuclear receptor of interest (e.g., xRXRα, hPPARγ, or xPPARγ).
-
A reporter plasmid containing a luciferase gene downstream of a DNA response element specific to the receptor being studied.
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
Luciferase Reporter Gene Assay
-
Objective: To quantify the ability of this compound to either block agonist-induced activity (antagonism) or to directly stimulate receptor activity (agonism).
-
Methodology:
-
Seeding: Transfected cells were seeded into multi-well plates.
-
Treatment: Cells were treated with a vehicle control (e.g., 0.1% DMSO), a known reference agonist, or varying concentrations of this compound.[2] For antagonism assays, this compound was co-administered with a reference agonist.
-
Incubation: Cells were incubated for a set period (e.g., 24-48 hours) to allow for receptor activation and subsequent reporter gene expression.
-
Lysis & Measurement: Cells were lysed, and luciferase substrate was added. The resulting bioluminescent signal, proportional to receptor activity, was measured using a luminometer.
-
Data Analysis: Luciferase values were normalized to the control plasmid activity. For activation assays, data was reported as "fold change" over the vehicle control. IC50 and EC50 values were calculated using nonlinear regression analysis of the dose-response curves.[2]
-
Visualizations: Pathways and Workflows
Logical Relationship: this compound's Dual, Species-Dependent Activities
The primary pharmacological profile of this compound is as an RXR antagonist. Its ability to activate PPARγ is a secondary, off-target effect observed only in certain non-mammalian species.
Caption: Pharmacological profile of this compound.
Experimental Workflow for Characterizing this compound
The process of identifying and quantifying the dual activities of this compound follows a standardized workflow in molecular pharmacology.
Caption: Workflow for nuclear receptor activity assay.
Signaling Pathway Implications
This compound's actions highlight the complexity of nuclear receptor signaling. It directly antagonizes RXR, preventing its activation by agonists. Concurrently, in Xenopus, it initiates an unexpected activation of PPARγ, leading to a distinct downstream genetic response. This explains why an RXR antagonist produced teratogenic effects similar to an RXR agonist in frog embryos—both pathways converged on activating PPARγ.[2][4]
Caption: this compound's divergent effects on the RXR/PPARγ heterodimer.
Conclusion for Drug Development Professionals
The case of this compound serves as a critical cautionary tale in pharmacology and drug development. It underscores that the activity and selectivity of nuclear receptor modulators cannot be assumed to be conserved across species.[2][4] A compound characterized as a selective antagonist in mammalian systems (hRXRα) was found to have an unexpected agonist activity on a different receptor in an amphibian model (xPPARγ). This highlights the necessity of validating a compound's activity and specificity on receptors from the specific species being used in preclinical or environmental studies to avoid misinterpretation of results and to ensure the translational relevance of the findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of UVI3003
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known off-target effects of UVI3003, a selective Retinoid X Receptor (RXR) antagonist. While a valuable tool for studying RXR-mediated signaling, understanding its non-canonical activities is crucial for accurate experimental interpretation and therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Introduction to this compound
This compound is a synthetic compound widely recognized as a potent and highly selective antagonist for Retinoid X Receptors (RXRs).[1][2][3][4][5] It functions by binding to RXRs, which are nuclear receptors that play a critical role in regulating gene expression involved in various physiological processes, including development, metabolism, and cell differentiation. RXRs can form homodimers or heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs).[6] this compound's primary mechanism of action is the inhibition of RXRα activity.[1]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data regarding the on-target and off-target activities of this compound.
| Target | Activity | Species | Assay System | Value | Reference |
| RXRα | Antagonist | Xenopus | Cos7 cells | IC₅₀: 0.22 μM | [1][7] |
| RXRα | Antagonist | Human | Cos7 cells | IC₅₀: 0.24 μM | [1][4][5][7] |
| PPARγ | Agonist | Xenopus | Cos7 cells | EC₅₀: 12.6 μM | [1][7] |
| PPARγ | Agonist | Human | Cos7 cells | Almost completely inactive | [1][7] |
| PPARγ | Agonist | Mouse | Cos7 cells | Almost completely inactive | [1][7] |
Primary Off-Target Effect: Activation of Xenopus PPARγ
A significant and unexpected off-target effect of this compound is its ability to activate the Xenopus Peroxisome Proliferator-Activated Receptor γ (xPPARγ).[7][8][9][10] This agonistic activity on xPPARγ is noteworthy because it is species-specific; this compound does not demonstrate significant activation of human or mouse PPARγ.[7][8][9][10] This off-target effect has been linked to teratogenicity in Xenopus tropicalis embryos, inducing multiple malformations.[7][11] The phenotypes induced by this compound in Xenopus embryos are strikingly similar to those caused by the known RXR and PPARγ agonist, triphenyltin (TPT).[7] This suggests that the teratogenic effects of this compound in this model organism are mediated through the activation of the PPARγ signaling pathway rather than the inhibition of the RXR pathway.[7]
The following diagram illustrates the dual activity of this compound in Xenopus cells, highlighting both its intended antagonistic effect on RXRα and its off-target agonistic effect on xPPARγ.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline the key experimental protocols used to characterize the off-target effects of this compound.
This in vitro assay is used to quantify the antagonistic effect of this compound on RXRα and its agonistic effect on PPARγ.
Cell Line:
-
Cos7 cells are commonly used for their high transfection efficiency and robust expression of exogenous proteins.[1][7]
Protocol:
-
Cell Culture: Cos7 cells are cultured in appropriate media and conditions until they reach approximately 30-40% confluence.[1]
-
Transfection: Cells are transiently co-transfected with the following plasmids:
-
An expression vector for the receptor of interest (e.g., human RXRα, Xenopus RXRα, or Xenopus PPARγ).
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the receptor being tested.
-
A control plasmid, such as one expressing β-galactosidase, to normalize for transfection efficiency.
-
-
Treatment: Following transfection, cells are treated with varying concentrations of this compound. For antagonism assays, a known RXR agonist is also added. Control groups include vehicle (e.g., DMSO) and reference compounds (e.g., a known RXR antagonist like HX531 or a PPARγ agonist like Rosiglitazone).[7]
-
Lysis and Reporter Assay: After a suitable incubation period (e.g., 24 hours), cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate assay kits.[1][7]
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The results are then used to calculate IC₅₀ (for antagonism) or EC₅₀ (for agonism) values.[7]
This in vivo assay is employed to assess the developmental toxicity and teratogenic potential of this compound in an animal model.
Organism:
-
Xenopus tropicalis embryos are used.[7]
Protocol:
-
Embryo Collection: Xenopus tropicalis embryos are obtained through hormonal induction of adult frogs.[7]
-
Exposure: Healthy, normally developing embryos are selected and placed in a multi-well plate. They are then exposed to a range of concentrations of this compound dissolved in FETAX medium. A control group exposed to the vehicle (DMSO) is included.[7]
-
Developmental Staging and Observation: Embryos are maintained in the dark at a controlled temperature (e.g., 26 ± 0.5°C) and observed at specific developmental stages (Nieuwkoop and Faber stages).[7]
-
Malformation Assessment: At the end of the exposure period (e.g., when control embryos reach a specific larval stage), the incidence and types of morphological malformations are recorded. These may include reduced forehead, turbid eye lens, enlarged proctodeum, and narrow fin.[7]
-
Data Analysis: The concentration of this compound that causes malformations in 50% of the embryos (EC₅₀) and the lethal concentration for 50% of the embryos (LC₅₀) can be determined.
This assay confirms the activation of xPPARγ by this compound within the living embryo.
Protocol:
-
Microinjection: Xenopus embryos at the one-cell stage are microinjected with a mixture of xPPARγ mRNA and a luciferase reporter DNA construct driven by a PPARγ response element.[7]
-
Treatment: The injected embryos are then exposed to different concentrations of this compound.[7]
-
Luciferase Assay: After a defined period, the embryos are lysed, and luciferase activity is measured to quantify the activation of the reporter gene.[7]
Experimental Workflow Diagram
The following diagram outlines the workflow for investigating the off-target effects of this compound.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound, its intended target, its off-target, and the resulting biological outcomes in the Xenopus model.
Conclusion and Recommendations
The off-target activation of Xenopus PPARγ by this compound is a critical finding that underscores the importance of thorough characterization of chemical probes. For researchers using this compound, particularly in non-mammalian systems, it is imperative to consider this potential off-target effect. The data strongly suggest that in Xenopus, the observed teratogenic phenotypes are a result of PPARγ agonism, not RXR antagonism.
For drug development professionals, this case highlights the potential for species-specific off-target activities. It emphasizes the need for cross-species validation and careful interpretation of data from animal models. When designing studies involving this compound, it is recommended to:
-
Incorporate appropriate controls: Use structurally distinct RXR antagonists and PPARγ agonists/antagonists to dissect the observed effects.
-
Validate findings in multiple systems: If possible, confirm key results in different cell lines or model organisms to assess the species-specificity of the observed effects.
-
Consider the concentration: The off-target effect on xPPARγ occurs at a higher concentration than the on-target effect on RXRα. Dose-response studies are crucial to differentiate between these activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UVI 3003 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
UVI3003: A Technical Guide to its Application in Cell Differentiation and Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UVI3003 is a potent and selective antagonist of the Retinoid X Receptor (RXR), a key nuclear receptor that forms heterodimers with numerous other nuclear receptors, including the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). This central role of RXR in cellular signaling makes it a critical target for studying and modulating fundamental cellular processes such as proliferation and differentiation. This compound serves as a valuable chemical tool to dissect the RXR-dependent signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cell-based assays, supported by experimental protocols and a summary of its observed effects. A notable characteristic of this compound is its species-specific activation of PPARγ in Xenopus, underscoring the importance of careful cross-species evaluation.[1]
Core Mechanism of Action
This compound exerts its biological effects by competitively binding to the ligand-binding pocket of RXR, thereby preventing the binding of its natural or synthetic agonists. This blockade inhibits the conformational changes in RXR necessary for the recruitment of coactivators and subsequent activation of target gene transcription. As RXR functions primarily as a heterodimeric partner, this compound can modulate a wide array of signaling pathways, making it a powerful tool for investigating the specific contributions of RXR to various physiological and pathophysiological processes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: Receptor Inhibition and Activation Data
| Parameter | Receptor | Species | Cell Line | Value | Reference |
| IC50 | RXRα | Human | Cos7 | 0.24 µM | [2] |
| IC50 | RXRα | Xenopus | Cos7 | 0.22 µM | [1][2] |
| EC50 | PPARγ | Xenopus | Cos7 | 12.6 µM | [2] |
Note: this compound did not significantly activate human or mouse PPARγ, highlighting a species-specific effect.[1]
Table 2: Observed Effects of this compound on Cell Proliferation and Differentiation
| Cell Line | Process | Experimental Context | Observed Effect of this compound (10 µM) | Reference |
| PLB-985 | Proliferation | Co-treatment with RAR agonist (BMS753) and RXR agonist (SR11237) | Reversed the growth inhibition induced by the combination of RAR and RXR agonists. | [3] |
| NB4 | Proliferation | Co-treatment with RAR agonist (BMS753) and RXR agonist (SR11237) | Did not significantly affect the growth inhibition induced by the agonists. | [3] |
| F9 | Differentiation (Primitive Endoderm) | Co-treatment with RAR agonist (TTNPB or ATRA) | Inhibited the induction of differentiation. | [3] |
| 3T3-L1 | Differentiation (Adipogenesis) | Co-treatment with PPARγ agonist (troglitazone) | Inhibited the induction of differentiation. | [3] |
| EECD34 | Proliferation | Treatment with this compound alone | No significant change in the proliferation rate. | [2] |
| EECD34 | Differentiation (Cell Fusion) | Treatment with this compound alone | Resulted in a 65.4% difference in cell fusion and desmin expression. | [2] |
Signaling Pathways and Experimental Workflows
Canonical RXR Heterodimer Signaling and this compound Inhibition
RXR forms heterodimers with other nuclear receptors (e.g., RAR, PPARγ). Upon agonist binding to one or both partners, the complex recruits coactivators, leading to the transcription of target genes that regulate differentiation and proliferation. This compound, as an RXR antagonist, blocks this process.
Caption: Agonist vs. Antagonist action on RXR heterodimers.
Experimental Workflow for Assessing this compound's Effect on Cell Proliferation
A typical workflow to evaluate the impact of this compound on cell proliferation involves cell seeding, treatment, and subsequent analysis using methods like BrdU incorporation or cell counting assays.
Caption: Workflow for cell proliferation analysis.
Detailed Experimental Protocols
General Cell Culture for Myeloid Cell Lines (PLB-985 and NB4)
-
Media: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Density: Keep PLB-985 cell concentrations between 0.2 and 1x106 cells/mL. NB4 cells should be seeded at approximately 1x105 cells/mL for experiments.[4]
-
Passaging: Subculture cells every 2-3 days to maintain logarithmic growth.
NB4 Cell Differentiation Assay
-
Cell Seeding: Seed NB4 cells at a density of 1x105 cells/mL in complete RPMI-1640 medium.
-
Treatment: Add the desired concentrations of RAR/RXR agonists and/or this compound. For example, treat with a RAR agonist (e.g., 1 µM ATRA) with or without 10 µM this compound.
-
Incubation: Incubate the cells for 3 days.
-
Differentiation Assessment (CD11b Expression):
-
Harvest approximately 1x106 cells per group.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Incubate the cells with a phycoerythrin (PE)-conjugated anti-CD11b antibody at 4°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove unbound antibody.
-
Resuspend the cells in PBS and analyze by flow cytometry to quantify the percentage of CD11b-positive cells.
-
3T3-L1 Adipocyte Differentiation Assay
-
Cell Seeding and Growth to Confluence:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Seed cells in multi-well plates and grow until they are 2 days post-confluent to ensure growth arrest.
-
-
Induction of Differentiation (Day 0):
-
Replace the medium with a differentiation cocktail: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
For testing this compound, add it to the differentiation cocktail, typically in the presence of a PPARγ agonist like rosiglitazone (e.g., 2 µM).
-
-
Maintenance (Day 3 onwards):
-
After 3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Continue to feed the cells with this maintenance medium every 2-3 days.
-
-
Differentiation Assessment (Oil Red O Staining, Day 8-12):
-
Wash the differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for at least 1 hour to visualize lipid droplets.
-
Wash extensively with water.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 510 nm.
-
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding and Treatment: Follow the experimental workflow outlined in section 4.2.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium at a final concentration of 10 µM.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 30 minutes.
-
-
DNA Denaturation:
-
Wash the cells with PBS.
-
Resuspend the cells in 2N HCl with 0.5% Triton X-100 and incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 0.1 M sodium borate (pH 8.5).
-
-
Staining:
-
Wash the cells with PBS containing 0.5% Tween 20 and 1% BSA.
-
Incubate with an anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour at room temperature.
-
Wash the cells.
-
Resuspend in a solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
-
Analysis: Analyze the cells by flow cytometry. The percentage of BrdU-positive cells represents the fraction of cells that were in the S-phase of the cell cycle during the labeling period.
Conclusion
This compound is an indispensable tool for elucidating the complex roles of RXR in cell proliferation and differentiation. Its selectivity allows for the specific interrogation of RXR-dependent pathways. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding the nuanced functions of RXR in various biological contexts. The species-specific effects observed with this compound also serve as a critical reminder of the importance of validating the activity of such molecular probes in the specific model system under investigation.
References
- 1. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
UVI3003: A Comprehensive Technical Analysis of a Selective RXR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UVI3003 is a potent and highly selective antagonist of the Retinoid X Receptor (RXR), a critical nuclear receptor involved in a myriad of physiological processes through its function as a homodimer or a heterodimeric partner with other nuclear receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its inhibitory effects on RXRα and its unexpected species-specific activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ). This document also includes a detailed experimental protocol for transient transfection assays used to characterize this compound's activity and visual representations of its signaling pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 3-[4-Hydroxy-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-(pentyloxy)-2-naphthalenyl]phenyl]-2-propenoic acid, is a synthetic small molecule designed as a selective RXR antagonist.[1][2] Its chemical structure is characterized by a substituted naphthalene ring linked to a phenylpropenoic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₃₆O₄ | [3] |
| Molecular Weight | 436.58 g/mol | [3] |
| CAS Number | 847239-17-2 | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Insoluble in water. | [1][4] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [3] |
Biological Activity and Quantitative Data
This compound is a potent antagonist of RXRα. Its inhibitory activity has been quantified in cell-based assays. A surprising and significant finding is its species-specific activation of PPARγ, a nuclear receptor that forms a heterodimer with RXR.
Table 2: In Vitro Biological Activity of this compound
| Target | Species | Assay System | Activity | Value | Reference(s) |
| RXRα | Human | Cos7 cells | Antagonist (IC₅₀) | 0.24 µM | [3][4][5] |
| RXRα | Xenopus | Cos7 cells | Antagonist (IC₅₀) | 0.22 µM | [3][5] |
| PPARγ | Xenopus | Cos7 cells | Agonist (EC₅₀) | 12.6 µM | [3][6] |
| PPARγ | Human | Cos7 cells | Agonist | Almost completely inactive | [3][6] |
| PPARγ | Mouse | Cos7 cells | Agonist | Almost completely inactive | [3][6] |
Signaling Pathways and Mechanism of Action
As an RXR antagonist, this compound functions by binding to the ligand-binding pocket of RXR, thereby preventing the recruitment of coactivators and subsequent transcription of target genes.[4] RXR forms heterodimers with various nuclear receptors, including PPARs, Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[7] The antagonism of RXR by this compound can therefore modulate multiple signaling pathways.
The unexpected activation of Xenopus PPARγ by this compound highlights a novel mechanism of action that is not observed in mammalian systems.[6][8] This suggests that this compound can act as a PPARγ agonist in certain species, leading to the transcription of PPARγ target genes.
Caption: Antagonistic action of this compound on the RXR/PPAR signaling pathway.
Caption: Agonistic action of this compound on the Xenopus PPARγ signaling pathway.
Experimental Protocols
Transient Transfection Assay in Cos7 Cells for RXRα Antagonism and PPARγ Activation
This protocol is adapted from studies characterizing the activity of this compound.[6]
Objective: To determine the IC₅₀ of this compound for RXRα antagonism and the EC₅₀ for PPARγ activation.
Materials:
-
Cos7 cells
-
DMEM with 10% fetal bovine serum
-
pCMX-GAL4 effector plasmids for human RXRα, Xenopus RXRα, human PPARγ, mouse PPARγ, and Xenopus PPARγ ligand-binding domains.
-
tk-(MH100)₄-luciferase reporter plasmid
-
pCMX-β-galactosidase transfection control plasmid
-
pUC19 carrier plasmid
-
This compound
-
Calcium phosphate transfection reagents
-
Luciferase assay system
-
β-galactosidase assay reagents
-
96-well plates
Caption: Workflow for the transient transfection assay.
Procedure:
-
Cell Seeding: Seed Cos7 cells in 96-well plates at a density that allows them to reach 50-80% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare a DNA mixture containing:
-
10 ng pCMX-GAL4 effector plasmid (e.g., GAL4-hRXRα-LBD)
-
50 ng tk-(MH100)₄-luciferase reporter plasmid
-
50 ng pCMX-β-galactosidase transfection control plasmid
-
Carrier plasmid (e.g., pUC19) to bring the total DNA amount to a consistent level per well.
-
-
Co-transfect the plasmids into the Cos7 cells using a calcium phosphate-mediated method.
-
-
Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. For antagonism assays, also include a known RXR agonist. For activation assays, this compound is added alone.
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Reporter Gene Assays:
-
Measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (for antagonism) or EC₅₀ (for activation) values using a suitable non-linear regression model (e.g., four-parameter logistic curve).
-
Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetics
Specific ADME and pharmacokinetic data for this compound are not extensively available in the public domain. As a small molecule intended for research purposes, comprehensive in vivo studies are limited. General considerations for a molecule with its physicochemical properties would suggest oral absorption may be possible, but its low aqueous solubility could be a limiting factor. Further studies would be required to determine its metabolic stability, plasma protein binding, and clearance mechanisms.
Conclusion
This compound is a valuable research tool for investigating the roles of RXR in various biological systems. Its high selectivity as an RXR antagonist makes it suitable for dissecting the contributions of RXR to cellular signaling and gene regulation. The discovery of its species-specific PPARγ agonistic activity underscores the importance of characterizing compound activity across different species and provides a unique opportunity to study the differential regulation of PPARγ. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to utilize and further investigate the multifaceted activities of this compound.
References
- 1. UVI 3003 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 5. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Unveiling UVI3003: A Technical Guide to a Selective RXR Antagonist with Unexpected Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
UVI3003 is a synthetic small molecule that has been identified as a highly selective antagonist of the Retinoid X Receptor (RXR), a central player in nuclear receptor signaling.[1] Initially developed as a tool to probe the physiological functions of RXR, subsequent research has revealed unexpected species-specific off-target effects, most notably the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in Xenopus tropicalis.[2][3] This dual activity makes this compound a fascinating and complex molecular probe for studying nuclear receptor signaling pathways. This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Physicochemical Properties
This compound is a solid compound, appearing as a white to off-white powder.[1] Its chemical formula is C28H36O4 with a molecular weight of 436.58 g/mol .[1] The compound is soluble in DMSO and ethanol.[4]
| Property | Value | Reference |
| Molecular Formula | C28H36O4 | [4] |
| Molecular Weight | 436.58 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and ethanol | [4] |
| CAS Number | 847239-17-2 | [4] |
Mechanism of Action
Retinoid X Receptor (RXR) Antagonism
This compound was rationally designed as an antagonist of RXR.[5] RXRs are nuclear receptors that form heterodimers with numerous other nuclear receptors, thereby regulating a wide array of physiological processes.[5] As an antagonist, this compound binds to the ligand-binding pocket of RXR, preventing the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription.[5] This inhibitory action makes it a valuable tool for dissecting the roles of RXR in various signaling pathways.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation in Xenopus tropicalis
A pivotal study by Zhu et al. (2017) uncovered an unexpected activity of this compound. While it acts as an RXR antagonist in mammalian systems, it functions as an agonist of PPARγ in the amphibian model Xenopus tropicalis.[2][3] This activation of PPARγ was found to be responsible for the teratogenic effects observed in Xenopus embryos when exposed to this compound.[2][3] Importantly, this PPARγ activation was not observed in human or mouse cells, highlighting a significant species-specific difference in its pharmacological profile.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Target | Species | Assay | Value | Reference |
| RXRα | Xenopus laevis | IC50 | 0.22 µM | [1] |
| RXRα | Human | IC50 | 0.24 µM | [1][6] |
| PPARγ | Xenopus laevis | EC50 | 12.6 µM | [1] |
| PPARγ | Human | Activity | Almost completely inactive | [1] |
| PPARγ | Mouse | Activity | Almost completely inactive | [1] |
Detailed Experimental Protocols
Transient Transfection and Luciferase Reporter Assay for RXR Antagonism
This protocol is based on the methods described for characterizing RXR modulators.[7][8][9][10][11][12]
1. Cell Culture and Seeding:
-
Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
2. Transfection:
-
For each well, prepare a transfection mix containing a reporter plasmid with an RXR response element driving the expression of firefly luciferase, an expression plasmid for the RXRα ligand-binding domain fused to the GAL4 DNA-binding domain, and a control plasmid expressing Renilla luciferase for normalization.
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 4-6 hours.
3. Compound Treatment:
-
After transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
Add this compound at various concentrations. Include a known RXR agonist as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
4. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting the dose-response curve.
PPARγ Activation Assay in Xenopus Embryos
This protocol is adapted from the study by Zhu et al. (2017).[2]
1. Embryo Microinjection:
-
Synthesize capped mRNAs for the GAL4 DNA-binding domain fused to the Xenopus PPARγ ligand-binding domain (GAL4-xPPARγ-LBD) and a luciferase reporter construct under the control of a GAL4 upstream activating sequence (UAS-luciferase).
-
Microinject the mRNAs and the reporter plasmid into Xenopus tropicalis embryos at the one or two-cell stage.
2. Compound Exposure:
-
At the appropriate developmental stage (e.g., gastrula), expose the injected embryos to various concentrations of this compound in embryo rearing medium. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Maintain the embryos in the treatment solutions for a defined period (e.g., 24-48 hours).
3. Luciferase Assay:
-
Homogenize pools of embryos in a lysis buffer.
-
Centrifuge the homogenates to pellet debris.
-
Measure the luciferase activity in the supernatant using a luciferase assay system and a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Calculate the fold activation of the reporter gene relative to the vehicle control.
-
Determine the EC50 value of this compound for PPARγ activation from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Caption: RXR Antagonism by this compound.
Caption: PPARγ Activation by this compound in Xenopus.
Caption: Experimental workflows for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COS-7 Transfection Information [cos-7.com]
- 9. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 11. eubopen.org [eubopen.org]
- 12. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Studying RORγt Inhibition in Th17 Cell Differentiation
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2] These cells are a subset of CD4+ T cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] Aberrant Th17 cell activity is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, RORγt has emerged as a prime therapeutic target for the development of novel immunomodulatory drugs.[1][3][4]
Inverse agonists of RORγt are small molecules that suppress the receptor's basal transcriptional activity, thereby inhibiting Th17 cell differentiation and effector functions.[3] These compounds offer a targeted approach to ameliorate Th17-mediated inflammation.[3][5]
It is important to note that while the compound UVI3003 has been studied in various cellular contexts, it is primarily characterized as a selective antagonist of the Retinoid X Receptor (RXR).[6][7][8][9][10] RXR can form heterodimers with other nuclear receptors, and its modulation can have broad effects on cellular signaling. The following protocols are representative of methodologies used to study the effects of RORγt inverse agonists on Th17 cell differentiation and are not specific to this compound. These protocols are intended for researchers, scientists, and drug development professionals investigating novel RORγt inhibitors.
Experimental Principles
The in vitro differentiation of Th17 cells from naive CD4+ T cells provides a robust system to screen and characterize RORγt inhibitors. Naive T cells are isolated from peripheral blood or spleen and cultured under conditions that promote Th17 polarization, typically involving stimulation of the T cell receptor (TCR) and co-stimulatory molecules in the presence of a specific cytokine cocktail (e.g., TGF-β, IL-6, IL-23, and IL-1β).[1][5] The efficacy of a test compound, such as a RORγt inverse agonist, is assessed by its ability to inhibit the differentiation of these cells into IL-17A-producing Th17 cells.
Quantitative Data Summary
The following table summarizes typical experimental parameters for an in vitro Th17 differentiation inhibition assay. The precise concentrations and timings should be optimized for specific cell types (human vs. mouse) and experimental conditions.
| Parameter | Recommended Range | Notes |
| Test Compound (RORγt Inverse Agonist) | 1 nM - 10 µM | Perform a dose-response curve to determine IC50. |
| Vehicle Control | 0.1% - 0.5% DMSO | Ensure the final DMSO concentration is consistent across all conditions and non-toxic to cells. |
| Cell Seeding Density | 1 x 10^5 - 5 x 10^5 cells/well | For 96-well plates. Adjust for other plate formats. |
| Anti-CD3/Anti-CD28 Stimulation | 1-5 µg/mL (plate-bound or beads) | Titrate for optimal T cell activation. |
| Th17 Polarizing Cytokines (Human) | IL-6 (20-50 ng/mL), TGF-β (5-10 ng/mL), IL-23 (10-20 ng/mL), IL-1β (10-20 ng/mL) | [5] Cytokine concentrations may require optimization. |
| Th17 Polarizing Cytokines (Mouse) | IL-6 (20-50 ng/mL), TGF-β (1-5 ng/mL) | [2][4] IL-23 and IL-1β can further enhance differentiation. |
| Incubation Time | 3 - 5 days | Time course experiments can reveal kinetics of inhibition. |
| Readouts | IL-17A secretion (ELISA), % of IL-17A+ cells (Flow Cytometry), RORγt and IL-17A mRNA expression (qRT-PCR) | Multiple readouts provide a comprehensive assessment of inhibition. |
Detailed Experimental Protocols
Protocol 1: In Vitro Th17 Cell Differentiation and Inhibition Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of inhibition by a test compound.
Materials:
-
Naive CD4+ T cells (human or mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines (recombinant human or mouse TGF-β, IL-6, IL-23, IL-1β)
-
Test compound (RORγt inverse agonist) and vehicle (DMSO)
-
96-well flat-bottom culture plates
-
Cell stimulation and protein transport inhibitor cocktail (for flow cytometry)
-
ELISA kit for IL-17A quantification
-
Flow cytometry staining buffers, antibodies (anti-CD4, anti-IL-17A), and viability dye
-
RNA isolation and qRT-PCR reagents
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using a negative selection kit.
-
Cell Culture Setup:
-
Resuspend naive CD4+ T cells in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the cell suspension.
-
Prepare a cytokine cocktail for Th17 differentiation in complete medium.
-
Prepare serial dilutions of the test compound and a vehicle control.
-
-
Treatment and Culture:
-
Seed the cells into the anti-CD3 coated plate at the desired density.
-
Add the Th17 polarizing cytokine cocktail to the appropriate wells.
-
Add the test compound or vehicle control to the corresponding wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Endpoint Analysis:
-
ELISA for IL-17A Secretion:
-
After the incubation period, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-17A in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Flow Cytometry for Intracellular IL-17A:
-
Four to six hours before harvesting, restimulate the cells with a cell stimulation cocktail containing a protein transport inhibitor.
-
Harvest the cells and stain with a viability dye and a fluorescently labeled anti-CD4 antibody.
-
Fix and permeabilize the cells, then stain with a fluorescently labeled anti-IL-17A antibody.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
-
qRT-PCR for Gene Expression:
-
Harvest the cells and isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative mRNA expression of RORC (encoding RORγt) and IL17A using qRT-PCR, normalizing to a housekeeping gene.
-
-
Protocol 2: Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed inhibition of Th17 differentiation is due to specific RORγt antagonism or general cytotoxicity of the test compound.
Materials:
-
Cells cultured as described in Protocol 1
-
MTS or MTT reagent, or a fluorescent viability dye (e.g., Calcein AM)
-
96-well plate reader (absorbance or fluorescence)
Procedure:
-
Culture naive CD4+ T cells with serial dilutions of the test compound under Th17 polarizing conditions as described in Protocol 1.
-
At the end of the culture period, add the viability reagent (e.g., MTS) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control to determine the cytotoxic concentration 50 (CC50).
Visualizations
RORγt Signaling Pathway in Th17 Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Workflow for RORγt Inhibitor Screening
Caption: Workflow for screening RORγt inverse agonists.
References
- 1. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 2. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 6. UVI 3003 | Retinoid Receptor | Autophagy | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UVI3003 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UVI3003 is a synthetic compound primarily recognized as a selective antagonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs). This unique mode of action makes this compound a valuable tool for investigating the physiological and pathological roles of RXR-mediated signaling pathways in various cellular processes, including cell proliferation, differentiation, and apoptosis.
These application notes provide a comprehensive overview of the in vitro applications of this compound, including recommended dosage and concentration ranges, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro assays based on available literature.
Table 1: Inhibitory and Agonist Concentrations of this compound
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Xenopus RXRα | Transient Transfection | Cos7 | IC50 | 0.22 µM | [1][2] |
| Human RXRα | Transient Transfection | Cos7 | IC50 | 0.24 µM | [1][2] |
| Xenopus PPARγ | Transient Transfection | Cos7 | EC50 | 12.6 µM | [1][2] |
| Human PPARγ | Transient Transfection | Cos7 | Activity | Inactive | [1][2] |
| Mouse PPARγ | Transient Transfection | Cos7 | Activity | Inactive | [1][2] |
Table 2: Exemplary Concentrations for Cellular Assays
| Assay | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Cell Proliferation | EECD34 | 10 µM | 24 h | No change in proliferation rate. | [1] |
| Cell Fusion & Desmin Expression | EECD34 | 10 µM | Not Specified | 65.4% difference in fusion and desmin expression. | [1] |
| Growth Inhibition | PLB 985 | 10 µM | Not Specified | Derepressed growth inhibition induced by RAR/RXR agonists. | [3] |
| Apoptosis | NB4 | 10 µM | Not Specified | Did not significantly affect apoptosis induced by RAR/RXR agonists. | [3] |
Signaling Pathways Involving this compound
This compound primarily targets the Retinoid X Receptor (RXR). RXR exerts its effects by forming heterodimers with other nuclear receptors. The diagram below illustrates the central role of RXR in nuclear receptor signaling and the antagonistic action of this compound.
Caption: this compound as an antagonist of the Retinoid X Receptor (RXR) signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 10 mM. The molecular weight of this compound is 436.58 g/mol .
-
To prepare a 10 mM stock solution, weigh out 4.37 mg of this compound and dissolve it in 1 mL of DMSO. For other volumes, adjust the mass accordingly (e.g., 2.185 mg in 0.5 mL).
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, gentle warming or sonication in an ultrasonic bath may be required.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Note: Always use freshly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
Cell Proliferation/Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of a specific cell line.
Materials:
-
Cell line of interest (e.g., EECD34, PLB 985)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical final concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for proliferation inhibition if available.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours). A 24-hour treatment has been previously reported for this compound.[1]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: A generalized workflow for assessing cell proliferation in the presence of this compound.
Apoptosis Assay by Annexin V Staining
Objective: To determine if this compound induces apoptosis in a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Transient Transfection and Reporter Gene Assay for RXR Antagonism
Objective: To determine the IC50 of this compound for RXRα.
Materials:
-
Cos7 cells (or other suitable cell line)
-
Expression plasmid for a GAL4-RXRα LBD fusion protein
-
Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene (e.g., tk-(MH100)x4-luc)
-
A transfection control plasmid (e.g., pCMV-β-galactosidase)
-
Transfection reagent (e.g., Calcium Phosphate, Lipofectamine)
-
RXR agonist (e.g., LG100268)
-
This compound stock solution
-
Luciferase assay system
-
Luminometer
-
β-galactosidase assay reagents
Protocol:
-
Seed Cos7 cells in 96-well plates.
-
Co-transfect the cells with the GAL4-RXRα LBD expression plasmid, the luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection method.[2]
-
After transfection, allow the cells to recover for a specified period (e.g., 24 hours).
-
Treat the transfected cells with a constant concentration of an RXR agonist (e.g., 10 nM LG100268) and serial dilutions of this compound (e.g., from 10⁻⁵ M).[2]
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound and calculate the IC50 value using non-linear regression analysis.
References
How to dissolve and store UVI3003 for research.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and storage of UVI3003, a selective Retinoid X Receptor (RXR) antagonist, for research purposes. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Chemical and Physical Properties
This compound is a potent and selective antagonist of Retinoid X Receptors (RXRs).[1][2][3][4][5] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 436.58 g/mol | [1] |
| Molecular Formula | C₂₈H₃₆O₄ | [1] |
| CAS Number | 847239-17-2 | |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid | [2] |
Dissolution Protocols
This compound is insoluble in water and requires organic solvents for dissolution.[3] The choice of solvent will depend on the specific experimental requirements (e.g., in vitro vs. in vivo applications).
Stock Solution Preparation for In Vitro Use
Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing concentrated stock solutions for in vitro experiments.
Quantitative Solubility Data:
| Solvent | Maximum Concentration | Molar Concentration (mM) | Reference |
| DMSO | 100 mg/mL | 229.05 mM | [2][5] |
| DMSO | 87 mg/mL | 199.27 mM | [3] |
| Ethanol | 100 mM | 100 mM |
Protocol:
-
Solvent Selection: Use fresh, anhydrous, high-purity DMSO or ethanol.[2][3] Moisture in DMSO can significantly decrease the solubility of this compound.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of solvent to achieve the target concentration. To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[2][5] Gentle heating can also be applied.[2]
-
Verification: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Store the stock solution as recommended in Section 3.
Formulation for In Vivo Use
For animal studies, this compound can be formulated in various vehicles. The following are established protocols.
In Vivo Formulation Data:
| Vehicle | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.73 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.73 mM) | [2] |
| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | [3] |
Protocol (Example using PEG300/Tween-80 formulation):
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated pre-stock.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the specified ratios.
-
Formulation: Add the this compound/DMSO pre-stock to the vehicle to achieve the final desired concentration. The order of addition is critical.[2][3]
-
Homogenization: Ensure the final solution is a clear and homogenous mixture. Sonication may be required.[5]
Storage and Stability
Proper storage is critical to prevent degradation and maintain the biological activity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2][3][5] |
| Solvent | -80°C | 1-2 years | [2][3][5] |
| Solvent | -20°C | 1 month | [3][4] |
Protocol for Long-Term Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.[2][3][4]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Freezing: Store the aliquots at -80°C for maximum stability.[3][5]
Biological Context: RXR Signaling
This compound functions as an antagonist to Retinoid X Receptors (RXRs).[6][7] RXRs are nuclear receptors that play a central role in gene regulation by forming heterodimers with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[6][8] These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. By binding to the RXR subunit, this compound prevents the conformational changes required for co-activator recruitment and subsequent gene activation.
Below is a simplified diagram illustrating the canonical signaling pathway involving RXR heterodimers.
Caption: Simplified RXR heterodimer signaling pathway and the antagonistic action of this compound.
References
- 1. UVI 3003 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. UVI 3003 | Retinoid Receptor | Autophagy | TargetMol [targetmol.com]
- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
UVI3003: A Versatile Tool for Gene Expression Analysis in Retinoid and Metabolic Signaling Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
UVI3003 is a synthetic compound originally identified as a highly selective antagonist of the Retinoid X Receptor (RXR).[1][2] RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[2][3] This central role of RXR makes its antagonist, this compound, a valuable tool for dissecting the intricate signaling pathways that govern a multitude of physiological processes.
Recent studies have revealed a more complex pharmacological profile for this compound, demonstrating its ability to act as a species-specific agonist of PPARγ in certain biological contexts, such as in Xenopus tropicalis.[1][4][5] This dual activity—RXR antagonism and species-specific PPARγ agonism—makes this compound a unique molecular probe for investigating the distinct and overlapping roles of these critical signaling pathways in gene expression.
This document provides detailed application notes and experimental protocols for utilizing this compound in gene expression analysis, catering to researchers in molecular biology, pharmacology, and drug development.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target Receptor | Species | Assay System | Activity | IC50 / EC50 (µM) | Reference |
| RXRα | Xenopus tropicalis | Cos7 cells | Antagonist | 0.22 | [1][4] |
| RXRα | Human | Cos7 cells | Antagonist | 0.24 | [1][4] |
| PPARγ | Xenopus tropicalis | Cos7 cells | Agonist | 12.6 | [1][4] |
| PPARγ | Human | Cos7 cells | Inactive | - | [1][4] |
| PPARγ | Mouse | Cos7 cells | Inactive | - | [1][4] |
Signaling Pathways
Retinoid X Receptor (RXR) Signaling Pathway
RXR acts as a master regulator of gene expression by forming heterodimers with various nuclear receptors. In the absence of a ligand for its partner receptor, the RXR heterodimer can bind to DNA response elements and recruit corepressors, leading to the silencing of target genes. Upon binding of an agonist to the partner receptor (e.g., all-trans retinoic acid for RAR), a conformational change occurs, leading to the recruitment of coactivators and subsequent activation of gene transcription. This compound, as an RXR antagonist, can inhibit the transcriptional activity of these heterodimers.
Caption: RXR heterodimer signaling pathway and the antagonistic action of this compound.
This compound-Mediated PPARγ Activation in Xenopus
In Xenopus tropicalis, this compound has been shown to directly bind to and activate PPARγ, a key regulator of adipogenesis and metabolism.[1][4][5] This unexpected agonistic activity leads to the recruitment of coactivators and the transcription of PPARγ target genes. This species-specific effect highlights the importance of validating the activity of small molecules across different model organisms.
Caption: this compound agonistic activity on Xenopus PPARγ signaling.
Experimental Protocols
General Workflow for Gene Expression Analysis
The following diagram outlines the general workflow for investigating the effect of this compound on gene expression.
Caption: Experimental workflow for this compound-mediated gene expression analysis.
Protocol 1: In Vitro Treatment of Mammalian Cells with this compound
This protocol is adapted from studies using Cos7 cells and can be optimized for other adherent cell lines.[1]
Materials:
-
Adherent mammalian cell line (e.g., Cos7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment: a. The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound. A typical concentration range to test is 0.1 µM to 10 µM. b. Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration. c. Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours).
-
Cell Harvesting: a. After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. b. Proceed immediately to RNA extraction or lyse the cells in the appropriate buffer for RNA isolation and store at -80°C.
Protocol 2: RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol. b. The resulting cDNA can be stored at -20°C.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
cDNA template (from Protocol 2)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Primer Design: Design primers for your target genes and a reference gene (e.g., GAPDH, ACTB) using software like Primer-BLAST. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: a. Prepare a master mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add the diluted cDNA template to each well. Include no-template controls (NTCs) for each primer set. d. Run technical triplicates for each sample and primer set.
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Conclusion
This compound is a powerful chemical probe for elucidating the roles of RXR and, in some species, PPARγ in gene regulation. Its utility in dissecting complex signaling networks makes it a valuable asset for researchers in various fields. The protocols provided herein offer a starting point for investigating the effects of this compound on gene expression in diverse experimental systems. As with any small molecule, it is crucial to carefully design experiments with appropriate controls and to consider the potential for species-specific effects.
References
- 1. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying RXR-Dependent Signaling Pathways Using UVI3003
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UVI3003, a selective Retinoid X Receptor (RXR) antagonist, to investigate RXR-dependent signaling pathways. This document includes an overview of this compound, key quantitative data, detailed experimental protocols for cell-based assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and highly selective antagonist of the Retinoid X Receptor (RXR).[1] RXRs are nuclear receptors that play a central role in regulating gene expression by forming homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2] As an antagonist, this compound inhibits the transcriptional activity of RXR, making it a valuable tool for elucidating the physiological and pathological roles of RXR-dependent signaling pathways.
Data Presentation
Quantitative Activity of this compound
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Parameter | Receptor | Species | Cell Line | Value (μM) | Reference |
| IC50 | RXRα | Human | Cos7 | 0.24 | [1][3] |
| IC50 | RXRα | Xenopus | Cos7 | 0.22 | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound for RXRα. This table shows the concentration of this compound required to inhibit 50% of RXRα activity in human and Xenopus species.
| Parameter | Receptor | Species | Cell Line | Value (μM) | Reference |
| EC50 | PPARγ | Xenopus | Cos7 | 12.6 | [1] |
| Activity | PPARγ | Human | Cos7 | Almost inactive | [1] |
| Activity | PPARγ | Mouse | Cos7 | Almost inactive | [1] |
Table 2: Off-Target Activity of this compound on PPARγ. This table highlights the unexpected species-specific activation of Xenopus PPARγ by this compound and its lack of significant activity on human and mouse PPARγ.
Effects of this compound on Gene Expression in Xenopus tropicalis Embryos
The following table presents the observed changes in the mRNA expression levels of various nuclear receptors in Xenopus tropicalis embryos after exposure to this compound. This data demonstrates the ability of this compound to modulate the expression of genes involved in RXR signaling pathways.[4]
| Gene | Receptor Family | Effect of this compound Treatment | Reference |
| RARβ | Retinoic Acid Receptor | Down-regulated in early exposure periods | [4] |
| RXRs | Retinoid X Receptor | Affected after late embryogenesis treatment | [4] |
| TRα | Thyroid Hormone Receptor | Affected after late embryogenesis treatment | [4] |
| TRβ | Thyroid Hormone Receptor | Affected after late embryogenesis treatment | [4] |
| PPARγ | Peroxisome Proliferator-Activated Receptor | Clearly decreased during all treatment periods | [4] |
Table 3: Qualitative Summary of this compound's Effect on Nuclear Receptor Gene Expression in Xenopus tropicalis Embryos. This table outlines the impact of this compound on the mRNA levels of key nuclear receptors, indicating a complex regulatory role.
Signaling Pathways and Experimental Workflow
RXR-Dependent Signaling Pathways
RXR acts as a central regulator by forming dimers that bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.
Caption: Overview of RXR-dependent signaling pathways.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical experimental workflow to characterize the effect of this compound on a specific RXR-dependent signaling pathway.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Cell Culture and Transient Transfection for Reporter Assays
This protocol is optimized for Cos7 cells, which are commonly used for nuclear receptor reporter assays due to their high transfection efficiency and low endogenous receptor expression.
Materials:
-
Cos7 cells (ATCC® CRL-1651™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), Charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom cell culture plates
-
Expression plasmid for human RXRα (e.g., pCMX-hRXRα)
-
Reporter plasmid containing RXR response elements driving luciferase expression (e.g., tk-(RARE)3-luc)
-
Control plasmid for transfection efficiency normalization (e.g., pCMX-β-galactosidase)
-
Transient transfection reagent (e.g., Lipofectamine® 3000 or similar)
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Seeding:
-
Culture Cos7 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
One day prior to transfection, seed 2 x 10^4 cells per well in a 96-well plate.
-
-
Transient Transfection (per well of a 96-well plate):
-
In a sterile microfuge tube, dilute 100 ng of the RXRα expression plasmid, 200 ng of the reporter plasmid, and 50 ng of the β-galactosidase control plasmid in 10 µL of Opti-MEM®.
-
In a separate tube, dilute 0.5 µL of transfection reagent in 10 µL of Opti-MEM®.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add 20 µL of the transfection complex to each well containing cells in 80 µL of fresh, serum-free DMEM.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After the incubation, replace the transfection medium with 100 µL of complete culture medium (DMEM with 10% charcoal-stripped FBS).
-
Protocol 2: this compound Treatment and Luciferase Reporter Assay
This protocol describes how to treat the transfected cells with this compound and measure the resulting change in RXRα transcriptional activity.
Materials:
-
Transfected Cos7 cells (from Protocol 1)
-
This compound (stock solution in DMSO)
-
RXR agonist (e.g., 9-cis-Retinoic Acid, as a positive control for antagonism)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM. A typical concentration range to determine the IC50 is 10^-9 M to 10^-5 M.
-
To test for antagonism, prepare solutions containing a constant concentration of an RXR agonist (e.g., 10 nM 9-cis-Retinoic Acid) and the serial dilutions of this compound.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
24 hours post-transfection, replace the culture medium with 100 µL of the prepared compound solutions.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on a shaker to ensure complete lysis.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence).
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol details the steps to quantify the effect of this compound on the expression of specific RXR target genes.
Materials:
-
Cells treated with this compound (as in Protocol 2, but can be scaled up to larger culture vessels)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR® Green qPCR Master Mix
-
Gene-specific primers for target genes (e.g., CYP26A1, CRABP2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mixture in a 96-well or 384-well qPCR plate. For a 20 µL reaction, combine:
-
10 µL of 2X SYBR® Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and this compound-treated samples.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold change = 2^(-ΔΔCt)
-
-
Present the data as fold change in gene expression relative to the vehicle control.
-
Conclusion
This compound is a critical tool for dissecting the complex roles of RXR-dependent signaling in various biological processes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the function of RXR and for the development of novel therapeutics targeting these pathways. It is important to consider the species-specific effects of this compound, particularly its unexpected agonistic activity on Xenopus PPARγ, when interpreting experimental results.
References
Application of UVI3003 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UVI3003 is a potent and highly selective antagonist of the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily. RXRs play a crucial role in regulating gene transcription by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). These complexes are involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of RXR signaling has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound offers a valuable tool for investigating the role of RXR in cancer biology and for the potential development of novel anti-cancer therapies.
Mechanism of Action
This compound exerts its biological effects by binding to the ligand-binding pocket of RXR, thereby preventing the recruitment of coactivators and subsequent activation of target gene transcription. This antagonistic action can disrupt the signaling pathways that contribute to cancer cell growth and survival. Emerging evidence suggests that the anti-cancer effects of RXR antagonism may involve the modulation of key signaling cascades, including the PI3K/AKT and Wnt/β-catenin pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (RXRα Inhibition) | Human RXRα | 0.24 µM | [1] |
| IC50 (RXRα Inhibition) | Cos7 cells (expressing human RXRα) | 0.24 µM | [2][3] |
| IC50 (RXRα Inhibition) | Cos7 cells (expressing Xenopus RXRα) | 0.22 µM | [2][3] |
Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader range of human cancer cell lines.
Signaling Pathways and Experimental Workflows
RXR Signaling Pathway
The following diagram illustrates the central role of RXR in forming heterodimers with various nuclear receptors to regulate gene expression. This compound acts by blocking the activation of these RXR-containing heterodimers.
References
Application Notes and Protocols for UVI3003 in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and dyslipidemia, represent a growing global health crisis. A key regulator of metabolic homeostasis is the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[1][2][3][4] These RXR heterodimers play a crucial role in orchestrating gene expression involved in lipid metabolism, glucose homeostasis, and adipogenesis.[5][6][7]
UVI3003 is a potent and selective antagonist of RXR. In mammalian systems, it effectively inhibits the activity of RXRα, making it a valuable tool for investigating the physiological and pathophysiological roles of RXR-dependent signaling pathways in metabolic diseases.[8] Studies with other RXR antagonists have demonstrated that inhibiting RXR signaling can lead to reduced adiposity, improved insulin sensitivity, and enhanced energy expenditure in preclinical models of diet-induced obesity.[8][9][10]
These application notes provide detailed protocols for utilizing this compound to study its effects on adipogenesis, glucose uptake, and insulin signaling in vitro, as well as its impact on key metabolic parameters in an in vivo model of diet-induced obesity.
Mechanism of Action: RXR Antagonism in Metabolic Regulation
RXR exists as a central hub in the nuclear receptor signaling network. It forms heterodimers with various partners, each regulating a specific aspect of metabolism:
-
RXR/PPARγ: This is a master regulator of adipogenesis (fat cell differentiation) and is a target for insulin-sensitizing drugs.[8][9] Antagonizing this dimer can inhibit adipogenesis and impact lipid storage.
-
RXR/LXR: This heterodimer is crucial for cholesterol homeostasis and fatty acid synthesis.[1][2][11]
-
RXR/FXR: This pair regulates bile acid and lipid metabolism.[2][4]
By antagonizing RXR, this compound can modulate the transcriptional activity of these various heterodimers, thereby influencing multiple metabolic pathways simultaneously. This makes this compound a powerful probe to dissect the intricate role of RXR in metabolic health and disease.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides a template for recording experimental results from the protocols provided below.
| Parameter | This compound Value | Reference/Experimental Protocol |
| IC50 for human RXRα inhibition | 0.24 µM | [in vitro cell-based assays] |
| IC50 for Xenopus RXRα inhibition | 0.22 µM | [in vitro cell-based assays] |
| EC50 for Xenopus PPARγ activation | 12.6 µM | [in vitro cell-based assays] |
| Inhibition of Adipocyte Differentiation (IC50) | To be determined | Protocol 1 |
| Effect on Glucose Uptake (EC50) | To be determined | Protocol 2 |
| Modulation of p-Akt/Akt ratio | To be determined | Protocol 3 |
| Change in Body Weight (%) | To be determined | Protocol 4 |
| Area Under the Curve (AUC) - OGTT | To be determined | Protocol 5 |
| Area Under the Curve (AUC) - ITT | To be determined | Protocol 6 |
| Serum Triglyceride Levels (mg/dL) | To be determined | Protocol 7 |
| Serum Cholesterol Levels (mg/dL) | To be determined | Protocol 7 |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
Objective: To evaluate the effect of this compound on the differentiation of preadipocytes into mature adipocytes and to quantify lipid accumulation.
Cell Line: 3T3-L1 preadipocytes
Materials:
-
3T3-L1 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin (10 mg/mL stock)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound
-
Oil Red O staining solution
-
10% Formalin
-
60% Isopropanol
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin.
-
Growth to Confluence: Culture the cells at 37°C in a 5% CO2 incubator until they are 100% confluent (approximately 2-3 days). Continue to culture for an additional 48 hours post-confluence.
-
Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin). Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin) containing the respective concentrations of this compound or vehicle.
-
Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) containing this compound or vehicle.
-
Oil Red O Staining (Day 8-10): a. Wash cells twice with PBS. b. Fix the cells with 10% formalin for at least 1 hour at room temperature. c. Wash the cells twice with deionized water. d. Wash once with 60% isopropanol for 5 minutes. e. Allow the plate to dry completely. f. Add Oil Red O working solution to each well and incubate for 20 minutes at room temperature.[12] g. Wash the wells 3-4 times with deionized water. h. Visualize lipid droplets under a microscope and capture images.
-
Quantification: a. Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. b. Transfer the eluate to a 96-well plate and measure the absorbance at 492 nm.
Protocol 2: In Vitro Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in mature 3T3-L1 adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as in Protocol 1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (100 nM)
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Phloretin (glucose uptake inhibitor)
-
This compound
-
PBS
Procedure:
-
Cell Preparation: Use mature 3T3-L1 adipocytes (Day 8-10 of differentiation).
-
Serum Starvation: Wash the cells twice with serum-free DMEM and incubate in serum-free DMEM for 2-4 hours at 37°C.
-
This compound Treatment: Replace the medium with KRH buffer containing various concentrations of this compound or vehicle and incubate for the desired treatment time (e.g., 24 hours). Include a positive control with a known glucose uptake inhibitor like phloretin.
-
Insulin Stimulation: Add 100 nM insulin to the designated wells and incubate for 30 minutes at 37°C. Leave some wells without insulin as a basal control.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM to all wells and incubate for 30 minutes at 37°C.[7][13][14]
-
Termination of Uptake: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: a. Lyse the cells in a suitable buffer. b. Measure the fluorescence of the cell lysate in a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Western Blot Analysis of Insulin Signaling
Objective: To assess the effect of this compound on key proteins in the insulin signaling pathway, such as Akt phosphorylation.
Materials:
-
Mature 3T3-L1 adipocytes
-
This compound
-
Insulin (100 nM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-IRS-1)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat mature 3T3-L1 adipocytes with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection and Analysis: a. Add ECL substrate and visualize the protein bands using a chemiluminescence imager. b. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 4: In Vivo Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on body weight, adiposity, and metabolic parameters in a mouse model of diet-induced obesity.
Animals: Male C57BL/6J mice (6-8 weeks old)
Materials:
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., corn oil with 10% DMSO)
Procedure:
-
Induction of Obesity: a. Acclimatize mice for one week on a standard chow diet. b. Divide mice into two groups: one receiving the HFD and a control group remaining on the chow diet. c. Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group.[15][16][17] Monitor body weight weekly.
-
This compound Treatment: a. After the induction period, randomize the obese mice into treatment and vehicle control groups. b. Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks). c. Continue to monitor body weight and food intake regularly.
-
Metabolic Phenotyping: Perform OGTT (Protocol 5) and ITT (Protocol 6) at baseline and at the end of the treatment period.
-
Terminal Procedures: a. At the end of the study, collect terminal blood samples for analysis of serum parameters (Protocol 7). b. Euthanize the mice and harvest tissues (e.g., liver, epididymal white adipose tissue) for weight and further analysis (e.g., histology, gene expression).
Protocol 5: Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose clearance and insulin sensitivity in response to an oral glucose challenge.
Procedure:
-
Fasting: Fast mice for 6 hours with free access to water.[5][8]
-
Baseline Glucose: Take a baseline blood sample (time 0) from the tail vein and measure blood glucose using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% glucose in sterile saline) via oral gavage.
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[5][18]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Protocol 6: Insulin Tolerance Test (ITT)
Objective: To evaluate the whole-body response to insulin.
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.[9][19]
-
Baseline Glucose: Measure baseline blood glucose (time 0) from a tail vein blood sample.
-
Insulin Injection: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[20]
-
Blood Glucose Monitoring: Measure blood glucose from tail vein samples at 15, 30, 45, and 60 minutes post-insulin injection.[2][6]
-
Data Analysis: Plot the percentage of initial blood glucose over time and calculate the area under the curve (AUC) to assess insulin sensitivity.
Protocol 7: Analysis of Serum Metabolic Parameters
Objective: To measure circulating levels of key metabolic markers.
Procedure:
-
Blood Collection: Collect blood from fasted mice, either via tail vein for interim analysis or via cardiac puncture for terminal collection.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Analysis: Use commercially available enzymatic assay kits to measure the concentrations of:
-
Triglycerides
-
Total Cholesterol
-
Insulin (using an ELISA kit)
-
Conclusion
This compound serves as a critical research tool for elucidating the complex role of RXR in the regulation of metabolic pathways. The protocols outlined in these application notes provide a comprehensive framework for investigating the therapeutic potential of RXR antagonism in the context of metabolic diseases. By systematically evaluating the effects of this compound on adipogenesis, insulin sensitivity, and overall metabolic homeostasis, researchers can gain valuable insights into novel strategies for the treatment of obesity and type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 5. protocols.io [protocols.io]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Insulin Tolerance Test in Mouse [protocols.io]
- 10. dovepress.com [dovepress.com]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Diet-induced obesity murine model [protocols.io]
- 17. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucose Tolerance Test in Mice [bio-protocol.org]
- 19. protocols.io [protocols.io]
- 20. enamine.net [enamine.net]
Application Notes and Protocols: Investigating the Interplay of UVI3003 and Retinoic Acid Receptor (RAR) Agonists in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the combined effects of UVI3003, a selective Retinoid X Receptor (RXR) antagonist, and Retinoic Acid Receptor (RAR) agonists. The provided protocols and data will enable researchers to explore the intricate signaling pathways governed by RAR/RXR heterodimers and the modulatory effects of targeting the RXR subunit.
Introduction
Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are nuclear receptors that form heterodimers (RAR/RXR) and act as ligand-dependent transcription factors.[1] This heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their expression.[1] RAR agonists, such as all-trans retinoic acid (ATRA), are crucial for initiating the transcriptional activation of these target genes, which are involved in a myriad of cellular processes including differentiation, proliferation, and apoptosis.[2]
This compound is a potent and selective antagonist of RXR, inhibiting its activity.[3] By forming a heterodimer with RAR, RXR plays a critical role in the transcriptional activity of the complex. The use of this compound in combination with RAR agonists allows for the precise dissection of the role of the RXR subunit within the RAR/RXR heterodimer in mediating cellular responses.
Signaling Pathway Overview
The canonical RAR/RXR signaling pathway is initiated by the binding of an RAR agonist to the RAR subunit of the heterodimer. This binding event induces a conformational change in the RAR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[4] These coactivators then facilitate the transcription of target genes. This compound, by binding to the RXR subunit, can modulate this process. It does not affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer but can influence the overall transcriptional output of the complex.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative RAR agonists, as well as the observed effects of their combined use in various cellular assays.
Table 1: Potency of this compound and Representative RAR Agonists
| Compound | Target | Assay Type | Cell Line | Value | Reference |
| This compound | human RXRα | Inhibition | Cos7 | IC₅₀: 0.24 µM | [3] |
| This compound | xenopus RXRα | Inhibition | Cos7 | IC₅₀: 0.22 µM | [3] |
| All-trans Retinoic Acid (ATRA) | RARα, β, γ | Agonist | - | EC₅₀: ~1-10 nM | [2] |
| BMS753 | RARα | Agonist | - | - | [5] |
| TTNPB | RARα, β, γ | Agonist | - | EC₅₀: ~1-10 nM | [2] |
| AM580 | RARα | Agonist | - | EC₅₀: ~1 nM | [2] |
Table 2: Effects of Combining this compound with an RAR Agonist on Cellular Processes
| Cell Line | Assay | Treatment | Observed Effect | Reference |
| PLB 985 | Proliferation | BMS753 (1 µM) + SR11237 (1 µM) | Inhibition of proliferation | [5] |
| PLB 985 | Proliferation | BMS753 (1 µM) + SR11237 (1 µM) + this compound (10 µM) | Reversal of proliferation inhibition | [5] |
| NB4 | Proliferation | BMS753 (1 µM) | Inhibition of proliferation | [5] |
| NB4 | Proliferation | BMS753 (1 µM) + this compound (10 µM) | No significant change in proliferation inhibition | [5] |
| PLB 985 | Apoptosis (Annexin V) | BMS753 (1 µM) + SR11237 (1 µM) | Induction of apoptosis | [5] |
| PLB 985 | Apoptosis (Annexin V) | BMS753 (1 µM) + SR11237 (1 µM) + this compound (10 µM) | Reduction of apoptosis | [5] |
| NB4 | Apoptosis (Annexin V) | BMS753 (1 µM) | Induction of apoptosis | [5] |
| NB4 | Apoptosis (Annexin V) | BMS753 (1 µM) + this compound (10 µM) | No significant change in apoptosis induction | [5] |
Table 3: Representative Gene Expression Changes Induced by RAR Agonists
| Gene | Treatment | Cell Line | Fold Change | Reference |
| CYP26A1 | ATRA | MCF-7 | >5-fold increase | |
| HOXA1 | ATRA | MCF-7 | >5-fold increase | |
| RARβ | ATRA | MCF-7 | >5-fold increase | |
| c-Myc | ATRA | MCF-7 | >5-fold decrease |
Experimental Protocols
The following are detailed protocols for key experiments to study the combined effects of this compound and RAR agonists.
Protocol 1: RARE Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of the RAR/RXR heterodimer in response to treatment with an RAR agonist and/or this compound.
Materials:
-
HEK293T or other suitable cell line
-
RARE-luciferase reporter plasmid
-
Expression plasmids for RAR and RXR (optional, if not endogenously expressed)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
RAR agonist (e.g., ATRA)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions. If necessary, also co-transfect with RAR and RXR expression plasmids.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the RAR agonist, this compound, or a combination of both. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
Protocol 2: Neuronal Differentiation of P19 Cells
This protocol describes the induction of neuronal differentiation in P19 embryonal carcinoma cells using an RAR agonist and the assessment of the modulatory effect of this compound.
Materials:
-
P19 cells
-
Alpha-MEM supplemented with 7.5% bovine calf serum and 2.5% fetal bovine serum (Growth Medium)
-
Alpha-MEM supplemented with 5% fetal bovine serum (Differentiation Medium)
-
All-trans retinoic acid (ATRA)
-
This compound
-
Bacteriological-grade petri dishes
-
Tissue culture-treated plates
-
Antibodies for neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Maintain P19 cells in Growth Medium.
-
Embryoid Body (EB) Formation: To induce differentiation, trypsinize the cells and resuspend them in Differentiation Medium containing 0.5 µM ATRA. Plate the cells onto bacteriological-grade petri dishes to prevent attachment and allow the formation of EBs.
-
Treatment with this compound: For combination experiments, add the desired concentration of this compound to the Differentiation Medium along with ATRA.
-
EB Culture: Culture the EBs for 4 days, changing the medium after 2 days.
-
Plating of EBs: After 4 days, collect the EBs and plate them onto tissue culture-treated plates in Differentiation Medium without ATRA or this compound.
-
Neuronal Differentiation: Culture the plated EBs for another 4-6 days to allow for neuronal differentiation and neurite outgrowth.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal markers to visualize and quantify the extent of differentiation.
-
Quantification: Count the number of neuron-like cells (positive for neuronal markers with typical morphology) in multiple fields of view to determine the percentage of differentiated cells.
Protocol 3: Annexin V Apoptosis Assay
This protocol details the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest (e.g., PLB 985, NB4)
-
RAR agonist (e.g., BMS753)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of the RAR agonist, this compound, or a combination of both for a specified period (e.g., 24-48 hours). Include appropriate vehicle controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The combination of the RXR antagonist this compound with various RAR agonists provides a powerful toolset for elucidating the specific roles of the RXR and RAR subunits within the RAR/RXR heterodimer. The protocols and data presented in these application notes offer a solid foundation for researchers to investigate the impact of modulating this critical signaling pathway on diverse cellular processes. By carefully designing experiments with appropriate controls and quantitative endpoints, researchers can gain valuable insights into the mechanisms of retinoid signaling and its potential for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Fold change of retinoid metabolism-related gene expression in skin of mice after two weeks topical treatment with retinoid receptor-specific antagonists. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UVI3003 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UVI3003.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that functions as a highly selective antagonist for the Retinoid X Receptor (RXR).[1][2] It operates by binding to RXRs, which are nuclear receptors that play a crucial role in regulating gene expression related to cell differentiation, proliferation, and metabolism.[3] By binding to RXR, this compound prevents the receptor from being activated by its natural ligands, thereby inhibiting the transcription of target genes.[3] It is important to note that this compound's effect can vary depending on the biological context, as it can act as an antagonist for RXR homodimers and a modulator of RXR heterodimers.[4]
Q2: I am observing unexpected teratogenic effects in my Xenopus experiments with this compound, similar to a PPARγ agonist. Is this expected?
A2: Yes, this is a documented, species-specific effect. While this compound is a potent RXR antagonist in human, mouse, and zebrafish systems, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) in Xenopus tropicalis and Xenopus laevis.[1][5][6] This activation of PPARγ leads to teratogenic effects, such as developmental delays and malformations, that are not characteristic of RXR antagonism.[1] Therefore, when working with Xenopus models, it is crucial to consider this off-target activity.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[7] For long-term storage, it is recommended to store the compound as a powder at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2] If precipitation occurs upon dilution in aqueous media, gentle warming or sonication can aid dissolution.[2]
Q4: What are typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will depend on the specific cell type and experimental design. However, for cell-based assays, concentrations typically range from 0.1 µM to 10 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific application.
Data Presentation
This compound Activity Profile
| Parameter | Species | Receptor | Assay System | Value | Reference |
| IC50 | Xenopus | RXRα | Cos7 cells | ~0.2 µM | [1] |
| IC50 | Human | RXRα | Cos7 cells | 0.24 µM | [2][9] |
| EC50 | Xenopus | PPARγ | Cos7 cells | 12.6 µM | [1][2] |
| Activity | Human | PPARγ | Cos7 cells | Inactive | [1][2] |
| Activity | Mouse | PPARγ | Cos7 cells | Inactive | [1][2] |
Recommended Solvent Formulations for In Vivo Studies
| Formulation | Composition | Solubility | Notes | Reference |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.73 mM) | Prepare fresh for each use. Sonication may be required. | [2] |
| Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.73 mM) | Suitable for longer-term dosing. | [2] |
Troubleshooting Guides
Issue 1: Unexpected Phenotypes in Xenopus Embryos
Symptoms:
-
You are using this compound as an RXR antagonist in Xenopus embryos, but you observe developmental abnormalities such as reduced forehead, turbid eye lens, and narrow fin, which are not consistent with RXR inhibition.[1]
-
The observed phenotypes are surprisingly similar to those induced by PPARγ agonists like Triphenyltin (TPT).[1]
Root Cause:
-
This compound exhibits a species-specific off-target effect in Xenopus, where it acts as an agonist for PPARγ.[1][5][6] This activation of the PPARγ signaling pathway is responsible for the observed teratogenicity.
Solutions:
-
Acknowledge the Dual Activity: When interpreting your results, consider that the observed effects are likely a combination of RXR antagonism and PPARγ activation.
-
Use Alternative Models: If your research question specifically requires the inhibition of RXR without PPARγ activation, consider using a different model system where this compound acts as a specific RXR antagonist, such as zebrafish or mammalian cell lines.[10][11]
-
Control Experiments: Include a known PPARγ agonist as a positive control to confirm that the observed phenotypes are indeed related to PPARγ activation.
Issue 2: Inconsistent or Weak Antagonist Activity in Mammalian Cell-Based Assays
Symptoms:
-
In a luciferase reporter assay, the inhibition of RXR activity by this compound is variable between experiments or weaker than expected.
-
Downstream gene expression analysis does not show the expected changes following this compound treatment.
Root Cause:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low for effective antagonism or too high, leading to off-target effects or cytotoxicity.
-
Solubility and Stability Issues: this compound may be precipitating out of the cell culture medium, reducing its effective concentration. The compound might also degrade over long incubation times.
-
Cell Line Specific Effects: The expression levels of RXR and its heterodimeric partners can vary between cell lines, affecting the response to this compound.
Solutions:
-
Optimize Concentration: Perform a dose-response curve to determine the IC50 for RXR antagonism in your specific cell line.
-
Ensure Solubility: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. When diluting into aqueous media, do so gradually and mix gently. Visually inspect for any precipitation.
-
Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent on the cells.
-
Check Cell Viability: Perform a cytotoxicity assay (e.g., MTT or resazurin assay) in parallel to ensure that the observed effects are not due to cell death.
-
Confirm Target Expression: Verify the expression of RXR and its relevant binding partners in your cell line using techniques like qPCR or Western blotting.
Issue 3: High Background or Variability in Luciferase Reporter Assays
Symptoms:
-
High background luminescence in untreated or vehicle-treated control wells.
-
Large error bars and poor reproducibility between replicate wells.
Root Cause:
-
Transfection Inefficiency: Low or variable transfection efficiency of the reporter and expression plasmids.
-
Reagent Quality: Degradation of luciferase assay reagents.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes.
-
Promoter Strength: The promoter driving the luciferase gene may be too strong, leading to signal saturation.
Solutions:
-
Optimize Transfection: Use a consistent and optimized protocol for transfection. Test different DNA-to-transfection reagent ratios.
-
Use Fresh Reagents: Prepare fresh luciferase assay reagents and protect them from light.
-
Master Mixes: Prepare master mixes for transfection and compound dilutions to minimize pipetting variability.
-
Use a Dual-Luciferase System: Co-transfect with a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
-
Promoter Choice: If the signal is too high, consider using a reporter plasmid with a weaker promoter.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for RXR Antagonism
This protocol is designed to quantify the antagonist activity of this compound on RXRα in a mammalian cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS)
-
RXRα expression plasmid
-
RXR response element (RXRE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
RXR agonist (e.g., Bexarotene)
-
Dual-luciferase assay system
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the RXRα expression plasmid, RXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid according to the manufacturer's instructions for your transfection reagent.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of an RXR agonist in serum-free DMEM.
-
Include a vehicle control (DMSO) and a positive control (RXR agonist alone).
-
Remove the transfection medium and add the compound dilutions to the cells. Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and assay reagents to room temperature.
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of the agonist response for each concentration of this compound.
-
Plot the data and determine the IC50 value.
-
Protocol 2: Frog Embryo Teratogenesis Assay - Xenopus (FETAX)
This protocol is a 96-hour static renewal assay to assess the developmental toxicity of this compound.[12][13]
Materials:
-
Sexually mature Xenopus laevis adults
-
Human chorionic gonadotropin (hCG)
-
FETAX solution (625 mg NaCl, 96 mg NaHCO3, 30 mg KCl, 15 mg CaCl2, 60 mg CaSO4·2H2O, and 75 mg MgSO4 per liter of deionized water, pH 7.6-7.9)
-
This compound
-
60mm glass petri dishes
-
Dissecting microscope
Procedure:
-
Breeding and Embryo Collection:
-
Induce breeding by injecting male and female Xenopus with hCG.[12]
-
Collect fertilized embryos and remove the jelly coat.
-
-
Exposure:
-
Select healthy, normally developing embryos at the mid-blastula to early gastrula stage.
-
Prepare a range of this compound concentrations in FETAX solution. Include a solvent control.
-
In each petri dish, place 25 embryos in 10 mL of the respective test or control solution. Use at least two replicate dishes per concentration.
-
Incubate at 23 ± 1°C for 96 hours.
-
-
Renewal:
-
Renew the test and control solutions every 24 hours.
-
At each renewal, remove any dead embryos.
-
-
Endpoint Assessment (at 96 hours):
-
Mortality: Count the number of dead embryos in each dish.
-
Malformation: Examine the surviving embryos under a dissecting microscope and record the number and types of malformations.
-
Growth Inhibition: Measure the head-to-tail length of the surviving embryos.
-
-
Data Analysis:
-
Calculate the LC50 (lethal concentration for 50% of embryos) and EC50 (effective concentration causing malformation in 50% of surviving embryos).
-
Determine the Teratogenic Index (TI = LC50 / EC50). A higher TI value indicates a greater teratogenic potential.
-
Visualizations
References
- 1. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 4. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. UVI 3003 | Retinoid Receptor | Autophagy | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A representative retinoid X receptor antagonist this compound induced teratogenesis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
Optimizing UVI3003 Concentration for Maximum RXR Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UVI3003 for the effective inhibition of the Retinoid X Receptor (RXR). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to facilitate your research.
Summary of this compound Potency
This compound is a potent and selective antagonist of the Retinoid X Receptor. The following table summarizes its inhibitory activity across different species as reported in the literature.
| Parameter | Species | Cell Line | Value | Reference |
| IC50 | Human RXRα | Cos7 | 0.24 µM | [1][2][3][4] |
| IC50 | Xenopus RXRα | Cos7 | 0.22 µM | [1][2][5][6] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Determining Optimal this compound Concentration using a Luciferase Reporter Assay
This protocol outlines a common method for determining the optimal concentration of this compound for RXR inhibition in a cell-based luciferase reporter assay.
Objective: To determine the dose-dependent inhibitory effect of this compound on RXR activation and identify the concentration that yields maximum inhibition with minimal cytotoxicity.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, Cos7, HepG2)
-
Expression vector for RXR (e.g., pCMX-RXRα)
-
Reporter plasmid containing an RXR response element (RXRE) upstream of a luciferase gene (e.g., pGL3-RXRE-luc)
-
A constitutively active expression vector for a control reporter (e.g., pRL-TK expressing Renilla luciferase) for normalization.
-
Transfection reagent
-
This compound
-
RXR agonist (e.g., 9-cis-retinoic acid)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RXR expression vector, the RXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control (RXR agonist alone).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Following pre-treatment, add a fixed concentration of an RXR agonist (e.g., the EC50 concentration of 9-cis-retinoic acid) to all wells except the vehicle control.
-
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
RXR Signaling Pathway and Inhibition by this compound
Caption: RXR signaling pathway and its inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Uneven transfection efficiency | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Optimize transfection protocol and ensure even distribution of transfection mix. |
| Low or no inhibition by this compound | - Inactive this compound- Suboptimal agonist concentration- Insufficient this compound concentration- Cell line not responsive | - Verify the integrity and proper storage of this compound.- Use a fresh stock.- Determine the EC50 of the RXR agonist in your assay system to ensure you are using a concentration that can be effectively inhibited.- Test a wider and higher concentration range of this compound.- Ensure the cell line expresses functional RXR and co-receptors. |
| High background signal (vehicle control) | - "Leaky" reporter construct- Endogenous RXR activation | - Use a reporter with a minimal promoter.- Use charcoal-stripped serum in your cell culture medium to remove endogenous retinoids and other potential activators. |
| Evidence of cytotoxicity at higher this compound concentrations | - Off-target effects- Solvent toxicity | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your inhibition assay.- Use the lowest effective concentration of this compound that provides maximal inhibition without affecting cell viability.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Retinoid X Receptor (RXR). It binds to the ligand-binding pocket of RXR, preventing the binding of natural or synthetic agonists. This blocks the conformational changes required for the recruitment of coactivators and subsequent activation of target gene transcription.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: Based on its reported IC50 of approximately 0.24 µM for human RXRα, a good starting range for a dose-response experiment would be from 0.01 µM to 10 µM. This range should allow you to observe the full inhibitory curve. In some studies, concentrations up to 10 µM have been used.[1]
Q3: Can this compound be used to inhibit RXR in different heterodimer contexts (e.g., RXR-RAR, RXR-LXR)?
A3: Yes, as an RXR antagonist, this compound is expected to inhibit the function of RXR within its various heterodimeric complexes. RXR is a common dimerization partner for many nuclear receptors, including RARs, LXRs, PPARs, and others.[7]
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is important to minimize the final DMSO concentration in the culture to avoid solvent-induced toxicity.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a highly selective RXR antagonist, it is important to note that at higher concentrations, the risk of off-target effects increases for any small molecule inhibitor. One study reported that this compound can activate Xenopus PPARγ, but not human or mouse PPARγ.[5][8] It is always good practice to include appropriate controls in your experiments to assess for potential off-target effects in your specific system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UVI 3003 | Retinoid Receptor | Autophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with UVI3003 in aqueous solutions.
Welcome to the technical support center for UVI3003. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, with a particular focus on overcoming its solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound that functions as a highly selective antagonist for the Retinoid X Receptor (RXR).[1] It has a molecular weight of 436.58 g/mol and a chemical formula of C₂₈H₃₆O₄.[1] In molecular biology, it is used as a tool to investigate the roles of RXR in various signaling pathways. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR), to regulate gene expression.[2][3] As an antagonist, this compound binds to RXR and prevents it from being activated by its natural ligands, thereby inhibiting the transcription of target genes.[4]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic compound and is practically insoluble in water.[1] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a reported solubility of up to 100 mM in both solvents.[1] This poor aqueous solubility is a primary challenge when preparing solutions for in vitro and in vivo experiments.
Q3: Why is my this compound precipitating out of my aqueous buffer or cell culture medium?
A3: Precipitation of this compound in aqueous solutions is expected due to its low water solubility. This commonly occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium. The organic solvent concentration is significantly lowered upon dilution, reducing its ability to keep the hydrophobic this compound in solution, leading to precipitation.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a selective RXR antagonist, one study has reported an unexpected off-target effect. In Xenopus tropicalis embryos, this compound was found to activate Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5] It is important to consider this potential species-specific off-target effect when interpreting experimental results.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Stock Solution Preparation
Problem: Difficulty dissolving the lyophilized this compound powder.
Solution:
-
Solvent Selection: Use an appropriate organic solvent. Anhydrous DMSO or 100% ethanol are recommended.[1]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM). This minimizes the volume of organic solvent introduced into your final aqueous solution.
-
Assisted Dissolution: If the powder does not readily dissolve, gentle warming (up to 37°C) and sonication can be used to aid dissolution.[1]
Working Solution Preparation in Aqueous Media
Problem: this compound precipitates upon dilution of the stock solution into aqueous buffers (e.g., PBS) or cell culture media.
Here are several strategies, from simple to more complex, to improve the solubility of this compound in your working solutions.
Strategy 1: Co-Solvent Systems
This is the most common and often effective method. The principle is to maintain a certain percentage of an organic solvent in the final aqueous solution to keep the compound dissolved.
Experimental Protocols:
-
Protocol A (for in vitro cell-based assays):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute this stock solution in your cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Protocol B (for higher concentration aqueous solutions):
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a vehicle solution consisting of a mixture of co-solvents and a surfactant. A commonly used vehicle is composed of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
-
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration. This method has been reported to yield a clear solution at concentrations of at least 2.5 mg/mL (5.73 mM).[1]
-
Strategy 2: Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Experimental Protocol:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Prepare your aqueous buffer or medium containing a low concentration of a biocompatible surfactant (e.g., 0.01-0.1% Tween-20 or Pluronic F-68).
-
Slowly add the this compound stock solution to the surfactant-containing aqueous solution while vortexing to facilitate micellar encapsulation.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
Experimental Protocol:
-
Prepare a saturated aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin).
-
Add the this compound powder directly to the cyclodextrin solution and stir for several hours at room temperature to allow for complex formation.
-
Alternatively, add a concentrated stock of this compound in ethanol to the cyclodextrin solution and stir. The ethanol can then be removed by evaporation.
-
Filter the solution to remove any undissolved compound before determining the final concentration.
Quantitative Data on this compound Solubility
| Solvent/Vehicle System | Reported Solubility | Reference |
| DMSO | Up to 100 mM | [1] |
| Ethanol | Up to 100 mM | [1] |
| Water | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.73 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.73 mM) | [1] |
Visual Guides
Troubleshooting Workflow for this compound Solubilization
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Simplified Signaling Pathway of RXR Antagonism by this compound
In the absence of an antagonist, an RXR agonist (like 9-cis-retinoic acid) binds to the RXR protein, which is typically in a heterodimer with another nuclear receptor (e.g., RAR). This binding event causes a conformational change that releases co-repressor proteins and recruits co-activator proteins, leading to the transcription of target genes. This compound, as an antagonist, binds to RXR but does not induce the conformational change necessary for co-activator recruitment, thereby blocking gene transcription.
Caption: Mechanism of this compound as an RXR antagonist in the RXR::RAR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 5. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of UVI3003.
Welcome to the technical support center for UVI3003, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK14). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help identify and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action? A1: this compound is a potent, ATP-competitive inhibitor of p38α (MAPK14). Its primary mechanism of action is to block the kinase activity of p38α, thereby inhibiting the phosphorylation of its downstream substrates (e.g., MK2) and suppressing inflammatory signaling pathways.
Q2: What are the known major off-targets of this compound? A2: The primary cause of off-target effects for many kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[1] While this compound is highly selective for p38α, cross-reactivity has been observed with Glycogen Synthase Kinase 3 Beta (GSK3β) and Cyclin-Dependent Kinase 2 (CDK2) at higher concentrations. Comprehensive kinase selectivity profiling is always recommended to understand its effects in your specific experimental system.[2][3]
Q3: What is the recommended concentration range for using this compound in cell-based assays? A3: To maintain high selectivity for p38α, it is crucial to use the lowest effective concentration that engages the intended target.[2] We recommend performing a dose-response analysis in your specific cell model, starting from 1 nM to 10 µM.[1] For most cell types, on-target p38α inhibition is observed in the 10-100 nM range, while off-target effects on GSK3β and CDK2 typically emerge at concentrations above 1 µM.
Q4: How can I confirm that this compound is engaging its intended target (p38α) in my cells? A4: Target engagement can be confirmed by performing a Western blot to analyze the phosphorylation status of a direct downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MK2). A significant reduction in phosphorylated MK2 (p-MK2) levels upon this compound treatment indicates successful on-target activity.
Troubleshooting Guides
Q1: I am observing high levels of cell death, which is not the expected outcome of p38α inhibition in my model. What could be the cause? A1: Unexpectedly high cytotoxicity may be due to an off-target effect, particularly at high concentrations of this compound. The known off-target CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to apoptosis.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the lowest concentration of this compound that inhibits p38α activity without causing excessive toxicity.[1]
-
Analyze Cell Cycle: Use flow cytometry to check for cell cycle arrest (typically at G1/S phase for CDK2 inhibition).
-
Confirm with a Different Tool: Use a structurally unrelated p38α inhibitor or an siRNA/CRISPR approach to see if the cytotoxic phenotype is recapitulated. If it is not, the toxicity is likely an off-target effect of this compound.[1]
-
Q2: The IC50 value from my cell-based assay is much higher than the biochemical IC50 value. Why is there a discrepancy? A2: This is a common observation and can be attributed to several factors:
-
High Intracellular ATP: Biochemical assays are often run at low ATP concentrations. In contrast, cellular ATP levels are in the millimolar range and can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value.[2]
-
Cell Permeability: this compound may have poor membrane permeability in your specific cell line, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective concentration.[2]
-
Troubleshooting Steps:
Q3: The phenotype I observe does not align with the known function of the p38α pathway. How can I determine if this is an off-target effect? A3: An unexpected phenotype is a strong indicator of potential off-target activity.[2] This could be due to the inhibition of GSK3β, which is involved in numerous signaling pathways, or another unknown off-target.
-
Troubleshooting Steps:
-
Perform a Rescue Experiment: This is a gold-standard method. Overexpress a drug-resistant mutant of p38α in your cells. If the phenotype is reversed, the effect is on-target. If it persists, it is definitively an off-target effect.[2]
-
Conduct Kinome Profiling: Use a commercial service to screen this compound against a broad panel of kinases to identify other potential targets.[2][3]
-
Analyze Off-Target Pathways: Use Western blotting to check the phosphorylation status of key substrates of suspected off-targets, such as β-catenin for GSK3β.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Assay Type | IC50 (nM) | Description |
| p38α (MAPK14) | Biochemical | 5 | On-Target |
| GSK3β | Biochemical | 250 | Off-Target |
| CDK2 | Biochemical | 1,200 | Off-Target |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Concentration Range | Expected Effect | Notes |
| 10 - 100 nM | On-Target p38α Inhibition | Optimal range for achieving selectivity. |
| 100 - 1000 nM | On-Target + Potential GSK3β Inhibition | Use with caution. Verify off-target pathway activity. |
| > 1000 nM (>1 µM) | Broad Activity (p38α, GSK3β, CDK2) | High risk of significant off-target effects, including cytotoxicity. |
Experimental Protocols
1. Western Blot Analysis for On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for:
-
On-Target: p-MK2 (Thr334), Total MK2, p-p38, Total p38.
-
Off-Target: p-GSK3β (Ser9), Total GSK3β, Cyclin E.
-
Loading Control: GAPDH or β-Actin.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound (e.g., 0, 500 nM, 1 µM, 5 µM) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer. An accumulation of cells in the G1 phase may indicate CDK2 inhibition.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Decision tree for distinguishing on-target vs. off-target effects.
References
Interpreting unexpected phenotypes with UVI3003 treatment.
Welcome to the technical support center for UVI3003. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected phenotypes that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective antagonist for the Retinoid X Receptor (RXR).[1] It functions by binding to RXR and preventing its activation by RXR agonists. RXRs are nuclear receptors that form heterodimers with a variety of other nuclear receptors to regulate gene expression.
Q2: Are there any known off-target effects of this compound?
A2: Yes, a significant off-target effect has been identified in the non-mammalian model organism Xenopus tropicalis (African clawed frog). In Xenopus, this compound has been shown to unexpectedly activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3][4][5] This is a species-specific effect and is not observed in human or mouse cells.[2][3][4][5]
Q3: What are the consequences of this off-target PPARγ activation in Xenopus?
A3: The activation of PPARγ by this compound in Xenopus embryos leads to teratogenic effects, including developmental abnormalities such as reduced forehead, turbid eye lens, enlarged proctodaeum, and narrow fins.[2] These phenotypes are surprisingly similar to those induced by the RXR and PPARγ agonist, triphenyltin (TPT).[2][5]
Q4: Does this compound activate PPARγ in mammalian cells?
A4: No, studies have shown that this compound does not significantly activate human or mouse PPARγ.[2][3][4][5] Therefore, the teratogenic effects observed in Xenopus are not expected to translate to mammalian systems.
Q5: What are the expected effects of this compound in mammalian cell lines?
A5: In mammalian cell lines, this compound is expected to act as a selective RXR antagonist. For example, in human promyelocytic leukemia cell lines like NB4 and PLB985, this compound has been shown to block the effects of RXR agonists in cell proliferation and differentiation assays, consistent with its role as an RXR antagonist.[6]
Troubleshooting Unexpected Phenotypes
Observing an unexpected phenotype during your experiment with this compound can be challenging. This guide provides a structured approach to troubleshooting.
Diagram: Troubleshooting Workflow
Caption: A logical workflow to diagnose unexpected experimental outcomes with this compound.
Troubleshooting Guide Table
| Problem | Potential Cause | Recommended Solution |
| No effect of this compound observed | 1. Inactive compound. 2. Insufficient concentration. 3. Poor solubility. 4. RXR is not involved in the pathway under investigation. | 1. Verify the integrity of the this compound stock. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure complete dissolution of this compound in the vehicle (e.g., DMSO) before adding to the media. Sonication may be required. 4. Use a positive control (e.g., a known RXR agonist) to confirm that the RXR pathway is active in your system. |
| Unexpected phenotype in a mammalian system | 1. Indirect effects through an RXR heterodimer partner. 2. Cytotoxicity at the concentration used. 3. A novel, uncharacterized off-target effect in your specific cell type or model. | 1. Review the literature for the known RXR heterodimer partners and their functions in your experimental context. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cells. 3. Use a structurally different RXR antagonist as a control to see if the phenotype is specific to this compound. |
| High variability between replicates | 1. Inconsistent compound concentration. 2. Cell culture inconsistencies. 3. Assay variability. | 1. Ensure accurate and consistent dilution of the this compound stock solution. 2. Maintain consistent cell seeding densities, passage numbers, and culture conditions. 3. Optimize the assay protocol to minimize technical variability. |
| Phenotype resembles that of an RXR agonist | 1. In Xenopus, this is likely due to off-target PPARγ activation. 2. In mammalian systems, this would be highly unusual. Consider experimental error or contamination. | 1. Be aware of the species-specific effect in Xenopus. 2. Re-verify the identity of the compound and ensure no cross-contamination of experimental reagents. |
Quantitative Data Summary
The following tables summarize the known activity of this compound.
Table 1: Inhibitory and Effective Concentrations of this compound
| Target | Species | Assay Cell Line | Activity | Value | Reference |
| RXRα | Human | Cos7 | Antagonist (IC50) | 0.24 µM | [6] |
| RXRα | Xenopus | Cos7 | Antagonist (IC50) | 0.22 µM | [6] |
| PPARγ | Xenopus | Cos7 | Agonist (EC50) | 12.6 µM | [6] |
| PPARγ | Human | Cos7 | Agonist | Inactive | [2][6] |
| PPARγ | Mouse | Cos7 | Agonist | Inactive | [2][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (229.05 mM) | [7] |
| Ethanol | 100 mM | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (9.16 mM) | [7] |
Signaling Pathways
Diagram: General RXR Heterodimer Signaling Pathway
Caption: RXR forms heterodimers with other nuclear receptors to regulate gene expression.
Diagram: this compound Off-Target Effect in Xenopus
Caption: this compound antagonizes RXR in both mammalian and Xenopus systems, but only activates PPARγ in Xenopus.
Experimental Protocols
Protocol: Luciferase Reporter Assay for RXR Antagonism
This protocol provides a general framework for assessing the RXR antagonist activity of this compound in a mammalian cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine)
-
RXR expression plasmid
-
Luciferase reporter plasmid with an RXR response element (RXRE)
-
Renilla luciferase control plasmid (for normalization)
-
This compound
-
RXR agonist (e.g., 9-cis-Retinoic Acid)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Transfection:
-
Prepare a transfection mix in Opti-MEM containing the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
Incubate for a further 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
To test for antagonist activity, co-treat the cells with a fixed concentration of an RXR agonist (e.g., the EC50 concentration) and the various concentrations of this compound.
-
Include appropriate controls: vehicle (DMSO) only, agonist only, and this compound only.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in activity relative to the vehicle control.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Controlling for UVI3003's Effects on PPARγ
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of UVI3003 on Peroxisome Proliferator-Activated Receptor γ (PPARγ).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects PPARγ activity?
A1: this compound is a selective antagonist for the Retinoid X Receptor (RXR).[1] PPARγ functions as a heterodimer with RXR to regulate gene expression.[2][3] Therefore, this compound primarily affects PPARγ activity by binding to RXR and inhibiting the transcriptional activity of the PPARγ/RXR heterodimer.[4] It's important to note that in some non-mammalian species, such as Xenopus, this compound has been shown to unexpectedly activate PPARγ directly.[5][6] However, in human and mouse cells, it is largely inactive on PPARγ.[5][7]
Q2: How can I confirm that the observed effects in my experiment are due to this compound's antagonism of the PPARγ/RXR heterodimer?
A2: To confirm the specificity of this compound's action, several control experiments are recommended:
-
Use of a PPARγ-specific agonist: Co-treatment with a known PPARγ agonist (e.g., Rosiglitazone) can help determine if this compound is functioning through the PPARγ/RXR pathway. The agonist should rescue or compete with the effects of this compound if the mechanism is specific.
-
Use of a PPARγ-specific antagonist: Comparing the effects of this compound with a direct PPARγ antagonist (e.g., T0070907) can help delineate RXR-specific versus PPARγ-specific effects.[8]
-
Knockdown or knockout of PPARγ or RXR: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of PPARγ or RXRα can confirm their involvement in the observed effects of this compound.
Q3: I'm observing unexpected changes in gene expression after this compound treatment. How do I troubleshoot if these are off-target effects?
A3: Troubleshooting for potential off-target effects of this compound should involve a systematic approach:
-
Dose-response analysis: Perform a dose-response curve for this compound to ensure you are using a concentration that is within the reported range for RXR antagonism (IC50 values are approximately 0.22-0.24 μM for Xenopus and human RXRα).[1][7] High concentrations may lead to non-specific effects.
-
Use of multiple RXR antagonists: Compare the effects of this compound with other structurally different RXR antagonists (e.g., HX531).[5] Consistent results across different antagonists would suggest an on-target effect.
-
Cell-type specificity: Test the effects of this compound in a cell line that does not express PPARγ or RXR to identify receptor-independent effects.
Q4: What are the recommended concentration ranges for this compound to ensure RXR antagonism without causing non-specific effects?
A4: For in vitro cell-based assays, concentrations of this compound typically range from 0.1 to 10 μM.[5][7] The half-maximal inhibitory concentration (IC50) for human RXRα is approximately 0.24 μM.[1][7] It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: Can this compound affect PPARγ activity independently of RXR?
A5: While this compound is primarily an RXR antagonist, some studies have shown species-specific direct effects on PPARγ. For instance, this compound can activate Xenopus PPARγ but does not significantly activate human or mouse PPARγ.[5][6][9] Therefore, when working with non-mammalian model systems, it is essential to validate the activity of this compound on the specific PPARγ ortholog being studied.
II. Troubleshooting Guides
Problem 1: Inconsistent results in PPARγ reporter assays with this compound.
-
Possible Cause A: Cell Line Variability.
-
Solution: Ensure the cell line used expresses sufficient levels of both PPARγ and RXR. Validate protein expression by Western blot. Different cell lines can have varying levels of these receptors, affecting the response to this compound.
-
-
Possible Cause B: this compound Degradation.
-
Possible Cause C: Interference from Serum Components.
-
Solution: The use of charcoal-stripped fetal bovine serum (FBS) is recommended in cell culture experiments to remove endogenous ligands that could activate PPARγ or RXR and mask the effects of this compound.
-
Problem 2: Difficulty in interpreting co-immunoprecipitation (Co-IP) results for PPARγ/RXR interaction in the presence of this compound.
-
Possible Cause A: Inefficient Antibodies.
-
Solution: Validate the antibodies for both PPARγ and RXR for their specificity and efficiency in immunoprecipitation and Western blotting.
-
-
Possible Cause B: Insufficient this compound Concentration.
-
Solution: Perform a dose-response experiment with this compound to determine the optimal concentration needed to observe a change in the PPARγ/RXR interaction in your specific experimental setup.
-
III. Experimental Protocols
Protocol 1: Luciferase Reporter Assay to Measure PPARγ Activity
This protocol is designed to assess the effect of this compound on PPARγ transcriptional activity using a reporter gene assay.
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Transfection: After 24 hours, co-transfect the cells with a PPRE-luciferase reporter plasmid, a PPARγ expression plasmid, an RXRα expression plasmid, and a Renilla luciferase plasmid (for normalization).
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. Include appropriate controls: vehicle (DMSO), a PPARγ agonist (e.g., 1 µM Rosiglitazone), and this compound in combination with the agonist.
-
Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in activity relative to the vehicle control.
Protocol 2: Co-immunoprecipitation (Co-IP) to Assess PPARγ/RXR Dimerization
This protocol is used to determine if this compound affects the interaction between PPARγ and RXR.
-
Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 adipocytes) to 80-90% confluency in 10 cm dishes. Treat the cells with this compound at the desired concentration for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-PPARγ antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-RXRα antibody to detect the co-immunoprecipitated protein.
IV. Data Presentation
Table 1: Example Data from a Luciferase Reporter Assay
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change) | Standard Deviation |
| Vehicle (DMSO) | - | 1.0 | 0.12 |
| Rosiglitazone | 1 | 15.2 | 1.8 |
| This compound | 0.1 | 0.95 | 0.10 |
| This compound | 1 | 0.65 | 0.08 |
| This compound | 10 | 0.40 | 0.05 |
| Rosiglitazone + this compound | 1 + 1 | 8.5 | 1.1 |
Table 2: Example Data from a qPCR Experiment Analyzing Target Gene Expression (e.g., FABP4)
| Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change) | Standard Deviation |
| Vehicle (DMSO) | - | 1.0 | 0.15 |
| Rosiglitazone | 1 | 25.6 | 2.9 |
| This compound | 1 | 0.7 | 0.09 |
| Rosiglitazone + this compound | 1 + 1 | 12.3 | 1.5 |
V. Mandatory Visualizations
Caption: PPARγ/RXR signaling pathway and point of inhibition by this compound.
References
- 1. UVI 3003 | Retinoid Receptor | Autophagy | TargetMol [targetmol.com]
- 2. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nuclear receptor PPARg controls progressive macrophage polarization as a ligand-insensitive epigenomic ratchet of transcriptional memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peroxisome Proliferator-Activated Receptor Gamma Controls Prostate Cancer Cell Growth through AR-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
UVI3003 Technical Support Center: Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper handling of UVI3003 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that functions as a highly selective antagonist of the Retinoid X Receptor (RXR).[1][2] It exhibits potent, nanomolar binding affinity to RXR and is used as a chemical tool to isolate and study the contribution of RXR in the function of various RXR heterodimers, such as RAR-RXR.[3] It specifically inhibits xenopus and human RXRα with IC50 values of approximately 0.22 μM and 0.24 μM, respectively.[1][2][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the stability and potency of this compound. For long-term storage, the lyophilized powder should be kept at -20°C, where it is stable for at least three years.[4][5] Once dissolved into stock solutions, it is recommended to create aliquots to prevent multiple freeze-thaw cycles.[2][5] These stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[4][5] For in vivo experiments, working solutions should be prepared fresh on the day of use to ensure maximum efficacy.[1]
Q3: How do I properly dissolve this compound for in vitro and in vivo experiments?
This compound is soluble in several organic solvents, including DMSO, ethanol, and DMF.[3] For in vitro studies, DMSO is commonly used to prepare a high-concentration stock solution (e.g., 10-100 mM).[5] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[5] For in vivo formulations, a multi-solvent system is often required. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4] When preparing this mixture, solvents should be added sequentially, and sonication may be necessary to achieve a clear solution.[1][4]
Q4: Are there any known species-specific effects of this compound that I should be aware of?
Yes, this is a critical consideration. While this compound is a selective RXR antagonist in mammalian and human cells, it has been shown to have an unexpected off-target effect in Xenopus tropicalis (African clawed frog).[6][7] In this species, this compound acts as an agonist, activating the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[6][7] This activation leads to teratogenic effects in Xenopus embryos, a phenotype not anticipated from its role as an RXR antagonist.[6] Researchers using non-mammalian models must validate the activity and specificity of this compound within their system to avoid misinterpreting results.[7]
Q5: Is there information on the chemical degradation pathway of this compound itself?
The available literature does not provide specific details on the chemical degradation pathways (e.g., hydrolysis, photolysis) of the this compound compound. However, research into the broader field of nuclear receptors indicates that the stability of the receptor can be influenced by ligand binding. For example, agonist binding to the Retinoic Acid Receptor α (RARα), the heterodimer partner of RXR, can trigger proteasome-dependent degradation of the receptor itself.[8] This process links transcriptional activation with receptor catabolism.[8] While this compound is an antagonist, its binding may influence the conformational stability and turnover rate of the RXR protein, though this has not been explicitly documented.
Troubleshooting Guide
Problem: My this compound solution is cloudy or has formed a precipitate.
-
Possible Cause 1: Low Solubility in Aqueous Media. this compound has poor aqueous solubility. When diluting a concentrated DMSO stock into aqueous culture media or buffer, the compound can precipitate.
-
Solution: Decrease the final concentration of this compound. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
-
Possible Cause 2: Incomplete Initial Dissolution. The compound may not have fully dissolved in the stock solvent.
-
Possible Cause 3: Improper Solvent for In Vivo Formulation. The prescribed order and type of solvents are critical for maintaining solubility in complex vehicles.
-
Solution: When preparing formulations (e.g., DMSO/PEG300/Tween-80/Saline), add each solvent sequentially and ensure the solution is mixed thoroughly and becomes clear before adding the next component.[1]
-
Problem: I am not observing the expected antagonistic effect on RXR signaling.
-
Possible Cause 1: Degraded Compound. Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the this compound.
-
Possible Cause 2: Suboptimal Concentration. The concentration of this compound may be too low to effectively antagonize the RXR receptor in your specific cell type or assay.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. Concentrations up to 10 μM have been used in cell-based assays.[1]
-
-
Possible Cause 3: Dominant Signaling Partner. In certain RXR heterodimers, known as "non-permissive" heterodimers (e.g., with RAR or TR), activation is primarily driven by the partner ligand, and RXR antagonists may have a limited effect on their own.[9]
Problem: I am observing unexpected or off-target effects in my non-mammalian model system.
-
Possible Cause: Species-Specific Pharmacology. As documented in Xenopus, this compound can act as a PPARγ agonist, a function completely different from its established role as an RXR antagonist in mammals.[6][7]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₃₆O₄ | [3] |
| Molecular Weight | 436.6 g/mol | [3] |
| CAS Number | 847239-17-2 | [2][3] |
| Purity | ≥98% |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference(s) |
| Powder (Lyophilized) | -20°C | ≥ 3 years | [3][4][5] |
| In Solvent (Stock) | -80°C | ~ 1 year | [4][5] |
| In Solvent (Stock) | -20°C | ~ 1 month | [2][5] |
Table 3: Solubility of this compound in Various Solvents
| Solvent / Formulation | Concentration | Reference(s) |
| DMSO | Up to 100 mM | [5] |
| Ethanol | Up to 100 mM | |
| DMF | 25 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.73 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.73 mM) | [1] |
Table 4: Potency and Activity of this compound
| Target | Assay Type | Species | Potency | Reference(s) |
| RXRα | Inhibition | Human | IC₅₀: 0.24 μM | [1][4][5] |
| RXRα | Inhibition | Xenopus | IC₅₀: 0.22 μM | [1][4] |
| PPARγ | Activation | Xenopus | EC₅₀: 12.6 μM | [1][4] |
| PPARγ | Activation | Human, Mouse | Almost completely inactive | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Weigh the appropriate amount of this compound powder (Molecular Weight: 436.6 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vivo Administration (Saline-based) This protocol is adapted from published formulations and yields a clear solution.[1]
-
Begin with a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of final working solution as an example:
-
In a sterile tube, add 400 μL of PEG300.
-
Add 100 μL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
-
Slowly add 450 μL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
-
If any precipitation or phase separation occurs, sonication can be used to clarify the solution.[1]
-
This working solution should be prepared fresh on the day of the experiment.[1]
Visualizations
Caption: A workflow diagram for troubleshooting this compound dissolution issues.
Caption: this compound acts by blocking the RXR subunit of the RXR-RAR heterodimer.
Caption: Off-target activation of PPARγ by this compound in Xenopus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. UVI 3003 | Retinoid Receptor | Autophagy | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid induces proteasome-dependent degradation of retinoic acid receptor α (RARα) and oncogenic RARα fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Avoiding cytotoxicity with high concentrations of UVI3003.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with high concentrations of UVI3003 in their experiments.
I. Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations intended for complete RXR antagonism. What are the potential reasons for this?
A1: High concentrations of this compound may lead to cytotoxicity through several potential mechanisms:
-
Exaggerated On-Target Effects: As a potent Retinoid X Receptor (RXR) antagonist, high concentrations of this compound can lead to a complete shutdown of RXR-mediated signaling. RXR is crucial for various cellular processes, including cell survival and differentiation, by forming heterodimers with other nuclear receptors like RAR, VDR, and PPARs.[1][2] Prolonged and potent inhibition of these pathways can trigger apoptotic cell death in certain cell types.[3]
-
Off-Target Activation of PPARγ: While this compound is a selective RXR antagonist, it has been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in Xenopus embryos, leading to teratogenicity.[4] Although this effect has not been extensively documented in mammalian cells, off-target activation of PPARγ at high concentrations cannot be ruled out. PPARγ activation can have divergent effects, including the induction of apoptosis in some cancer cell lines.[5][6][7]
-
Solvent Toxicity: this compound is often dissolved in organic solvents like DMSO or ethanol. High concentrations of the compound may necessitate higher concentrations of the solvent in your culture medium, which can be independently cytotoxic to cells.
-
Compound Precipitation: this compound has limited aqueous solubility. At high concentrations, it may precipitate out of solution, and these precipitates can be physically damaging to cells.
Q2: What are the initial steps to troubleshoot this compound-induced cytotoxicity?
A2: When encountering unexpected cytotoxicity, we recommend the following initial steps:
-
Confirm the Identity and Purity of this compound: Ensure the compound is of high purity and has been stored correctly to prevent degradation.
-
Perform a Dose-Response Curve: Determine the precise concentration at which cytotoxicity becomes apparent in your specific cell line. This will help in identifying a therapeutic window for your experiments.
-
Include Vehicle Controls: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity.
-
Microscopic Examination: Visually inspect the cells under a microscope for any signs of stress, morphological changes, or compound precipitation.
Q3: Are there any strategies to mitigate the cytotoxic effects of high concentrations of this compound?
A3: Yes, several strategies can be employed to reduce this compound-induced cytotoxicity:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to use the lowest effective concentration of this compound for the shortest possible duration to achieve the desired biological effect.
-
Time-Course Experiments: Conduct time-course experiments to determine if shorter exposure times can achieve RXR antagonism without inducing significant cell death.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate drug-induced toxicity. Experiment with different serum concentrations to see if this has a protective effect.
-
Co-treatment with a PPARγ Antagonist: If off-target PPARγ activation is suspected to be the cause of cytotoxicity, co-treatment with a specific PPARγ antagonist, such as GW9662, could help to alleviate the toxic effects.
II. Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death in a Viability Assay (e.g., MTT, WST-1)
| Potential Cause | Recommended Action |
| Compound Concentration Too High | Perform a detailed dose-response experiment to determine the IC50 for cytotoxicity. Start with a wide range of concentrations and narrow down to find the optimal concentration for your experiment. |
| Solvent Toxicity | Run a vehicle control with the same volume of solvent used for the highest concentration of this compound. If the vehicle control shows toxicity, consider using a different solvent or reducing the final solvent concentration. |
| Compound Precipitation | Visually inspect the culture wells for any signs of precipitation. If observed, try preparing a fresh stock solution of this compound and ensure complete dissolution before adding it to the culture medium. Consider using a solubilizing agent if compatible with your experimental setup. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. If possible, test the compound on a different, less sensitive cell line to confirm if the effect is cell-type specific. |
Guide 2: Discrepancy Between RXR Antagonism and Cytotoxicity Data
| Potential Cause | Recommended Action |
| Delayed Onset of Cytotoxicity | The antagonistic effect on RXR may be rapid, while the cytotoxic effect may have a delayed onset. Perform a time-course experiment, measuring both RXR target gene expression and cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). |
| Off-Target Effects at High Concentrations | As concentrations increase, the likelihood of off-target effects rises. To investigate the potential involvement of PPARγ, co-treat cells with this compound and a PPARγ antagonist (e.g., GW9662). If cytotoxicity is reduced, it suggests a contribution from off-target PPARγ activation. |
| Apoptosis vs. Necrosis | Determine the mode of cell death using specific assays. An Annexin V/Propidium Iodide (PI) staining assay can differentiate between apoptosis and necrosis. This can provide insights into the underlying mechanism of cytotoxicity. |
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Action | Species | Assay System | IC50 / EC50 | Reference |
| RXRα | Antagonist | Xenopus | Cos7 cells | 0.22 µM | [4] |
| RXRα | Antagonist | Human | Cos7 cells | 0.24 µM | [4][8] |
| PPARγ | Agonist | Xenopus | Cos7 cells | 12.6 µM | [4][8] |
| PPARγ | - | Human | Cos7 cells | Inactive | [4] |
| PPARγ | - | Mouse | Cos7 cells | Inactive | [4] |
IV. Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
V. Mandatory Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
References
- 1. Growth factor-antagonized rexinoid apoptosis involves permissive PPARgamma/RXR heterodimers to activate the intrinsic death pathway by NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acids regulate apoptosis of T lymphocytes through an interplay between RAR and RXR receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARgamma and Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Peroxisome Proliferator Activated Receptor Gamma Sensitizes Non-small Cell Lung Carcinoma to Gamma Irradiation Induced Apoptosis [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Cell line-specific responses to UVI3003 treatment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UVI3003, a selective Retinoid X Receptor (RXR) antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective antagonist of the Retinoid X Receptor (RXR).[1] It functions by binding to RXR and inhibiting its activity. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various cellular processes like cell differentiation, proliferation, and apoptosis.[2][3]
Q2: What is the reported IC50 value for this compound?
A2: this compound has been shown to inhibit human RXRα in Cos7 cells with a half-maximal inhibitory concentration (IC50) of approximately 0.24 μM.[1] It is important to note that the effective concentration can vary significantly between different cell lines and experimental conditions.
Q3: Are there known instances of cell line-specific responses to this compound?
A3: Yes, the effects of this compound can be highly dependent on the cellular context. For example, in promyelocytic leukemia cell lines, this compound has been shown to derepress growth inhibition induced by RAR and RXR agonists in PLB985 cells, but it does not significantly affect the growth or apoptosis of NB4 cells under similar conditions.[4] Furthermore, at a concentration of 10 μM, this compound did not alter the proliferation rate of EECD34 cells.[1] These differences are likely due to variations in the expression and activity of RXR and its heterodimeric partner receptors in different cell lines.
Q4: Does this compound have off-target effects?
A4: While this compound is a highly selective antagonist for RXR, it has been observed to activate Xenopus PPARγ.[5] However, it is reported to be almost completely inactive on human and mouse PPARγ.[1] Researchers should be aware of potential species-specific off-target effects.
Data Presentation: Cell Line-Specific Responses to this compound
The following table summarizes the observed effects of this compound in different cell lines. It is critical for researchers to empirically determine the optimal concentration and cellular response for their specific cell line of interest.
| Cell Line | Organism | Cell Type | Assay | Concentration | Observed Effect | Reference |
| Cos7 | Monkey | Kidney Fibroblast | RXRα Inhibition Assay | IC50: 0.24 μM | Inhibition of human RXRα activity. | [1] |
| PLB985 | Human | Promyelocytic Leukemia | Growth Inhibition Assay | 10 μM | Derepressed growth inhibition induced by RAR and RXR agonists. | [4] |
| NB4 | Human | Promyelocytic Leukemia | Growth Inhibition & Apoptosis Assays | 10 μM | No significant effect on growth inhibition or apoptosis. | [4] |
| EECD34 | N/A | N/A | Proliferation Assay | 10 μM | No change in the proliferation rate. | [1] |
Experimental Protocols
Cell Viability Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
Cells of interest
-
Opaque-walled 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with this compound and controls for the desired time.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include appropriate controls.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Signaling Pathway Analysis
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess changes in signaling pathways.
-
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total proteins in a signaling cascade)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells treated with this compound and controls in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for assessing cell line-specific responses.
Caption: Logical troubleshooting flow for this compound experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment | 1. Sub-optimal concentration of this compound. 2. Low or no expression of RXR in the cell line. 3. This compound degradation. 4. Insufficient incubation time. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Verify RXR expression levels via Western Blot or qPCR. 3. Prepare fresh this compound solutions from powder for each experiment. Store stock solutions at -20°C or -80°C. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells/plates | 1. Inconsistent cell seeding. 2. Edge effects in multi-well plates. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and be consistent with pipetting technique. |
| Unexpected cell death in vehicle control | 1. Solvent toxicity (e.g., DMSO). 2. Cell contamination (e.g., mycoplasma). 3. Poor cell health. | 1. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells. 2. Regularly test cell cultures for mycoplasma contamination. 3. Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Conflicting results with published data | 1. Differences in cell line passage number or source. 2. Variations in experimental protocols (e.g., reagents, incubation times). 3. Different culture media and supplements. | 1. Obtain cell lines from a reputable source and maintain a record of passage numbers. 2. Carefully review and align your protocol with the published methodology. 3. Use the same media formulation, serum percentage, and supplements as described in the reference study. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 3. Retinoid receptors: pathways of proliferation inhibition and apoptosis induction in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing UVI3003 Treatment Duration: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining UVI3003 treatment duration for optimal experimental outcomes. This compound is a potent and selective antagonist of the Retinoid X Receptor (RXR), a key regulator of various physiological processes. The duration of this compound exposure is a critical parameter that can significantly influence experimental results, from gene expression to cellular fate. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered when using this compound.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
Question 1: What is the recommended starting point for this compound treatment duration?
Answer: The optimal treatment duration for this compound is highly dependent on the experimental model and the specific endpoint being measured. Based on available data, a 24-hour treatment period is a common starting point for in vitro cell culture experiments assessing proliferation.[1] However, for gene expression analysis, shorter exposure windows of 6 to 8.5 hours have been effectively used in sensitive systems like Xenopus embryos.[2] For longer-term studies, such as those examining developmental processes, treatment durations of 48 hours and beyond have been reported.[2] It is crucial to perform a time-course experiment to determine the ideal duration for your specific system and research question.
Question 2: My short-term this compound treatment shows no effect on my target gene expression. What could be the reason?
Answer: A lack of response to short-term treatment could be due to several factors:
-
Delayed Antagonist Response: The transcriptional response to an RXR antagonist like this compound can be slower compared to an agonist. While agonist effects on gene expression can sometimes be observed within 12 hours, the antagonist response may require a longer incubation period to become apparent.[3][4][5]
-
Insufficient Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for human RXRα is approximately 0.24 μM.[1] A concentration range of 1-10 μM is often used in cell culture.
-
Cell Line Specificity: The responsiveness of different cell lines to RXR antagonists can vary. Some cell lines may have lower levels of RXR or co-regulators, leading to a diminished response.
-
Endpoint Measurement Time: The timing of your endpoint measurement is critical. A change in gene expression may not yet have translated into a measurable change in protein levels or a functional cellular outcome.
Question 3: I am observing unexpected or off-target effects with longer this compound treatment durations. How can I mitigate this?
Answer: Prolonged exposure to any compound can increase the risk of off-target effects. For this compound, a key consideration is its known off-target activity in certain species.
-
Xenopus-Specific PPARγ Activation: In Xenopus embryos, this compound has been shown to unexpectedly activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[2][6] This is a crucial consideration for researchers working with this model organism, as it can lead to confounding results. It is important to note that this effect has not been observed in human or mouse cells.[2]
-
Perform a Dose-Response and Time-Course Analysis: To minimize off-target effects, it is essential to determine the lowest effective concentration and the shortest treatment duration that elicits the desired biological response.
-
Include Appropriate Controls: Always include vehicle-only controls and consider using a second, structurally different RXR antagonist to confirm that the observed effects are specific to RXR inhibition.
Question 4: How does treatment duration affect the choice between observing apoptosis versus differentiation?
Answer: The duration of this compound treatment can be a determining factor in whether cells undergo apoptosis or differentiation.
-
Short-Term vs. Long-Term Effects: In some cancer cell lines, short-term treatment with a retinoid might prime cells for differentiation, while prolonged exposure could lead to apoptosis.[7][8] The specific timing will be cell-type dependent.
-
Experimental Design: To distinguish between these outcomes, it is recommended to perform a time-course experiment and analyze markers for both apoptosis (e.g., caspase activation, Annexin V staining) and differentiation (e.g., cell morphology changes, expression of differentiation-specific markers) at multiple time points. For example, one study using an RAR agonist and antagonist in NB4 cells assessed differentiation markers after 4 days of treatment.[7]
Question 5: What are the best practices for designing a time-course experiment with this compound?
Answer: A well-designed time-course experiment is critical for optimizing this compound treatment.
-
Select a Range of Time Points: Choose a broad range of time points that cover both early and late responses. For example, for gene expression analysis, you might select 2, 4, 8, 12, 24, and 48 hours. For cellular assays, you might extend this to 72 or 96 hours.
-
Consider the Half-Life of this compound: The stability of this compound in your culture medium will influence the effective duration of the treatment. If the compound is unstable, you may need to replenish the medium with fresh this compound during longer incubation periods.
-
Analyze Multiple Endpoints: Whenever possible, analyze multiple downstream readouts at each time point. This could include target gene expression (mRNA and protein), signaling pathway activation, and functional cellular assays.
-
Statistical Analysis: Ensure you have a sufficient number of biological replicates at each time point to perform robust statistical analysis.
Data on this compound Treatment Duration and Observed Effects
The following table summarizes key findings from the literature regarding this compound treatment duration and its effects in different experimental systems.
| Treatment Duration | Experimental System | Concentration | Observed Effect | Reference |
| 6 - 8.5 hours | Xenopus tropicalis embryos | 1 - 2 µM | Stage-specific changes in gene expression, including downregulation of PPARγ. | [2] |
| 12 hours | Xenopus tropicalis embryos | Not Specified | Induced divergent malformations (compared to another RXR antagonist, HX531). | [2] |
| 24 hours | Extraocular muscle-derived cells | 10 µM | No significant change in cell proliferation. | [1] |
| 48 hours | Xenopus tropicalis embryos | 0.5 µM (EC50) | Teratogenic effects. | [2] |
| 48 and 96 hours | F9 cells | 10 µM | Investigated induction of differentiation. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to help you optimize your this compound treatment protocols.
Protocol 1: Determining Optimal Treatment Duration for Gene Expression Analysis via qPCR
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in your cell culture medium to the desired final concentrations. Include a vehicle-only (DMSO) control.
-
Time-Course Treatment: Treat the cells with this compound and the vehicle control for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your target gene(s) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes at each time point compared to the vehicle control. The optimal duration is the shortest time that produces a significant and robust change in the expression of your target gene.
Protocol 2: Assessing Time-Dependent Effects on Cell Viability and Apoptosis
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for your cell line.
-
This compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for various durations (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): At each time point, measure cell viability according to the manufacturer's protocol.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
At each time point, harvest the cells.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Data Analysis: Plot the cell viability and apoptosis data as a function of time and this compound concentration to determine the time-dependent effects on cell survival.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate relevant pathways and workflows.
Caption: this compound antagonizes RXR, affecting its heterodimerization and downstream gene transcription.
Caption: A generalized workflow for a time-course experiment to determine optimal this compound treatment duration.
Caption: A logical decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of antagonist of retinoid X receptor (this compound) on morphology and gene profile of Xenopus tropicalis embryos [ouci.dntb.gov.ua]
- 6. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auranofin induces apoptosis and when combined with retinoic acid enhances differentiation of acute promyelocytic leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic decrease of clonal proliferation, induction of differentiation, and apoptosis of acute promyelocytic leukemia cells after combined treatment with novel 20-epi vitamin D3 analogs and 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the RXR Antagonistic Activity of UVI3003: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UVI3003, a selective Retinoid X Receptor (RXR) antagonist. We will explore its performance against other known RXR antagonists, supported by experimental data and detailed protocols for validation. This document is intended to serve as a resource for researchers investigating RXR signaling and developing novel therapeutics targeting this nuclear receptor.
Introduction to Retinoid X Receptor (RXR)
The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a crucial role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and metabolism.[1] RXRs can function as homodimers or as heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[1] This promiscuous dimerization capability places RXR at a central crossroads of metabolic and developmental signaling pathways.[2]
RXR antagonists are molecules that bind to RXR and inhibit its function, preventing the recruitment of coactivators and subsequent gene transcription.[3] These compounds are valuable tools for elucidating the complex roles of RXR and hold therapeutic potential for various conditions, including cancer, metabolic disorders, and inflammatory diseases.[3][4] this compound has been identified as a highly selective antagonist of RXR, making it a key compound for studying RXR-mediated biological processes.
Comparative Analysis of RXR Antagonists
The antagonistic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximum response induced by an agonist. A lower IC50 value indicates a higher potency.
Here, we compare the reported antagonistic activities of this compound with other well-characterized RXR antagonists, HX531 and LG100754. It is important to note that the reported potency of these compounds can vary depending on the specific assay conditions, cell type, and the agonist used.[3]
| Compound | Target | Assay Type | Agonist Used | IC50 / Ki | Citation |
| This compound | human RXRα | Reporter Gene Assay | Not Specified | IC50: 0.24 µM | [3] |
| HX531 | Not Specified | Not Specified | Not Specified | Not Specified | |
| LG100754 | human RXRα | Binding Assay | [3H]targretin | Ki: 8 nM |
Experimental Protocols
To validate the RXR antagonistic activity of a compound like this compound, a luciferase reporter gene assay is a commonly employed and robust method. This assay measures the ability of a compound to inhibit the transcriptional activity of RXR induced by an agonist.
Protocol: RXR Antagonist Luciferase Reporter Assay
This protocol outlines the steps for a cell-based luciferase reporter assay to determine the IC50 value of a putative RXR antagonist.
1. Materials and Reagents:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine® 2000 Transfection Reagent
-
RXRα expression plasmid
-
Luciferase reporter plasmid containing RXR response elements (RXRE)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
RXR agonist (e.g., 9-cis-Retinoic Acid)
-
Test compound (e.g., this compound)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
2. Cell Culture and Transfection:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
On the day of transfection, prepare the transfection mix in Opti-MEM I. For each well, combine the RXRα expression plasmid, RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid with Lipofectamine® 2000 according to the manufacturer's protocol.
-
Replace the cell culture medium with the transfection mix and incubate for 4-6 hours.
-
After incubation, replace the transfection mix with fresh complete medium.
3. Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of the test antagonist (e.g., this compound) in cell culture medium.
-
Prepare the RXR agonist at a concentration that elicits a submaximal response (e.g., the EC80 concentration).
-
Treat the cells with the antagonist dilutions for 1 hour before adding the agonist.
-
Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and antagonist-only controls.
-
Incubate the plates for an additional 18-24 hours.
4. Luciferase Assay:
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer, following the manufacturer's instructions.
5. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
RXR Signaling Pathway and Antagonism
The following diagram illustrates the mechanism of RXR activation and its inhibition by an antagonist. In the absence of a ligand, the RXR heterodimer is bound to DNA and associated with corepressor proteins, repressing transcription. An agonist induces a conformational change, leading to the release of corepressors and recruitment of coactivators, initiating gene transcription. An antagonist binds to the ligand-binding pocket, preventing the agonist-induced conformational change and maintaining the repressive state.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. The rexinoid LG100754 is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LG100754 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of RXR Antagonists: UVI3003 vs. HX531
In the landscape of nuclear receptor pharmacology, Retinoid X Receptor (RXR) antagonists are invaluable tools for dissecting the intricate signaling pathways governed by RXR and its heterodimeric partners. This guide provides a detailed comparison of two prominent RXR antagonists, UVI3003 and HX531, focusing on their performance, mechanism of action, and selectivity, supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of the appropriate antagonist for their research needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and HX531, highlighting their differing potencies and selectivities.
| Parameter | This compound | HX531 | Source |
| Target | Retinoid X Receptor (RXR) | Retinoid X Receptor (RXR) | [1][2] |
| IC50 (Human RXRα) | ~0.24 µM | 18 nM (0.018 µM) | [2][3] |
| IC50 (Xenopus RXRα) | ~0.22 µM | Not explicitly stated, but this compound is ~10-fold more potent than HX531 on Xenopus RXRα | [1] |
| Selectivity Notes | Pan-RXR antagonist.[4] Unexpectedly activates Xenopus PPARγ (EC50 = 12.6 µM), but not human or mouse PPARγ.[1][2] | Potent RXR antagonist.[3] No significant effect on transcriptional activation induced by PPARα/RXR or PPARγ agonists.[3] |
Mechanism of Action
Both this compound and HX531 function as antagonists of the Retinoid X Receptor. RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription.
RXR antagonists, upon binding to the ligand-binding pocket of RXR, induce a conformational change in the receptor that prevents the recruitment of co-activator proteins necessary for gene transcription.[5] Instead, they may facilitate the recruitment of co-repressor proteins, leading to the silencing of gene expression.[5] HX531 has been specifically shown to inhibit the 9-cis retinoic acid-induced interaction between RXR and the steroid receptor coactivator-1 (SRC-1).[6]
A notable distinction in their mechanism of action lies in their selectivity. While both are potent RXR antagonists, this compound exhibits an off-target effect by activating PPARγ in Xenopus, a characteristic not observed with human or mouse PPARγ.[1][7] This species-specific activity underscores the importance of validating the selectivity of such compounds in the chosen experimental system. In contrast, HX531 appears to have a cleaner selectivity profile in this regard, showing no significant agonistic activity on PPARα/RXR or PPARγ/RXR pathways.[3] Furthermore, HX531 has been reported to upregulate the p53-p21Cip1 pathway, suggesting a potential role in cell cycle regulation.[3]
Experimental Methodologies
The following sections detail the typical experimental protocols used to characterize and compare RXR antagonists like this compound and HX531.
Reporter Gene Assay for Antagonist Potency (IC50) Determination
This assay is commonly used to quantify the ability of a compound to inhibit the transcriptional activity of a nuclear receptor in a cellular context.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for the nuclear receptor of interest (e.g., RXR). In the presence of an RXR agonist, the receptor activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will compete with the agonist, thereby reducing the reporter gene expression in a dose-dependent manner.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T or Cos7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded in 96-well plates and allowed to attach.
-
A transfection mixture is prepared containing:
-
An expression plasmid for the RXRα ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).
-
A control plasmid expressing β-galactosidase for normalization of transfection efficiency.
-
-
The transfection mixture is added to the cells, and they are incubated for 4-6 hours.[8]
-
-
Compound Treatment:
-
After transfection, the medium is replaced with fresh medium containing a constant concentration of an RXR agonist (e.g., 9-cis-retinoic acid) and varying concentrations of the antagonist (this compound or HX531).[1]
-
Cells are incubated with the compounds for 24 hours.
-
-
Luciferase and β-galactosidase Assays:
-
The cells are lysed, and the luciferase activity is measured using a luminometer after adding a luciferase substrate.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the antagonist concentration.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximum agonist-induced activity, is determined by fitting the data to a sigmoidal dose-response curve.
-
Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Principle: A fixed amount of purified RXR protein is incubated with a constant concentration of a radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid) and increasing concentrations of the unlabeled antagonist. The amount of radiolabeled ligand bound to the receptor is then measured.
Representative Protocol:
-
Reaction Setup:
-
In a multi-well plate, incubate purified recombinant RXR protein with a fixed concentration of [3H]-9-cis-retinoic acid.
-
Add increasing concentrations of the unlabeled antagonist (this compound or HX531).
-
Include control wells for total binding (no competitor) and non-specific binding (a large excess of unlabeled agonist).
-
-
Incubation and Separation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as filtration through a glass fiber filter (the protein and bound ligand are retained on the filter) or scintillation proximity assay (SPA).[9]
-
-
Quantification:
-
The amount of radioactivity on the filters or the SPA signal is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the antagonist concentration.
-
The IC50 value is determined from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Co-activator/Co-repressor Interaction Assay
This assay assesses the ability of a ligand to promote or disrupt the interaction between a nuclear receptor and its co-regulators.
Principle: The binding of an agonist to a nuclear receptor typically promotes the recruitment of co-activator proteins, while an antagonist blocks this interaction. This interaction can be measured using various techniques, including Surface Plasmon Resonance (SPR).
Representative Protocol (SPR-based):
-
Chip Preparation:
-
A peptide corresponding to the nuclear receptor interaction domain (LXXLL motif) of a co-activator protein (e.g., SRC-1) is immobilized on the surface of an SPR sensor chip.[6]
-
-
Binding Analysis:
-
Purified RXR protein, pre-incubated with either an agonist (e.g., 9-cis-retinoic acid), an antagonist (this compound or HX531), or a vehicle control, is flowed over the sensor chip.
-
The binding of the RXR-ligand complex to the immobilized co-activator peptide is monitored in real-time as a change in the SPR signal.
-
-
Data Analysis:
-
The association and dissociation rates are measured to determine the binding affinity (KD).
-
An antagonist will reduce or abolish the binding signal observed in the presence of an agonist.[6]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RXR signaling pathway and a typical experimental workflow for characterizing RXR antagonists.
Caption: RXR signaling pathway and points of antagonism by this compound and HX531.
Caption: Experimental workflow for comparing RXR antagonists this compound and HX531.
References
- 1. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Retinoid X Receptor (RXR) Agonist-induced Antagonism of Farnesoid X Receptor (FXR) Activity due to Absence of Coactivator Recruitment and Decreased DNA Binding* | Semantic Scholar [semanticscholar.org]
- 5. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 6. HX531, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
UVI3003 vs. Pan-RXR Agonists: A Comparative Guide to Functional Assays
In the landscape of nuclear receptor modulation, Retinoid X Receptors (RXRs) hold a pivotal position, forming heterodimers with a host of other nuclear receptors to govern a wide array of physiological processes.[1][2][3] The pharmacological tools used to dissect RXR's multifaceted roles are broadly categorized into agonists, which activate the receptor, and antagonists, which block its activity. This guide provides an objective comparison between UVI3003, a selective RXR antagonist, and pan-RXR agonists like Bexarotene and 9-cis-retinoic acid, with a focus on their differential performance in functional assays.
Mechanism of Action: A Tale of Opposition
Pan-RXR agonists are ligands that bind to and activate RXR, initiating a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, leading to the transcriptional activation of target genes.[4] These agonists, such as Bexarotene, typically activate RXR in its various heterodimeric contexts, including with Peroxisome Proliferator-Activated Receptors (PPARs), Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), Vitamin D Receptors (VDRs), and Thyroid Hormone Receptors (TRs).[2][4][5]
Conversely, this compound is a selective RXR antagonist.[6][7][8] It binds to RXR but fails to induce the necessary conformational change for coactivator recruitment. Instead, it prevents the activation of the receptor by agonists and can stabilize the interaction with corepressors, thereby inhibiting the transcription of RXR-responsive genes.[9] It is a valuable tool for dissecting the contribution of RXR to transactivation in heterodimers.[10] While primarily an antagonist, it's noteworthy that in specific non-mammalian species like Xenopus, this compound has been observed to unexpectedly activate PPARγ, highlighting the importance of species-specific validation.[11][12]
Figure 1: Opposing mechanisms of Pan-RXR Agonists and the antagonist this compound.
Quantitative Comparison of Receptor Activity
The potency of these compounds is determined in biochemical or cell-based assays, with agonists measured by their half-maximal effective concentration (EC50) and antagonists by their half-maximal inhibitory concentration (IC50).
| Compound | Type | Target | Potency (IC50/EC50) | Species | Reference |
| This compound | Antagonist | RXRα | IC50: 0.24 µM | Human | [6][7][8] |
| RXRα | IC50: 0.22 µM | Xenopus | [6] | ||
| Bexarotene | Agonist | RXRα | EC50: 33 nM | Human | [13] |
| RXRβ | EC50: 24 nM | Human | [13] | ||
| RXRγ | EC50: 25 nM | Human | [13] | ||
| 9-cis-Retinoic Acid | Agonist | Pan-RXR, Pan-RAR | Not specified | Not specified | [10] |
| HX531 | Antagonist | RXR | IC50: 18 nM | Not specified | [13] |
Performance in Cellular and Biochemical Functional Assays
The divergent mechanisms of this compound and pan-RXR agonists lead to predictable and opposing outcomes in a variety of functional assays designed to measure nuclear receptor activity.
| Functional Assay | Principle | Pan-RXR Agonist (e.g., Bexarotene) | This compound (RXR Antagonist) |
| Transcriptional Reporter Assay | Measures ligand-induced activation of a reporter gene (e.g., luciferase) linked to an RXR response element. | Strong induction of reporter gene expression. | No induction of reporter activity. Inhibits the activity induced by an RXR agonist.[14] |
| Cell Proliferation/Growth Assay | Assesses the effect on the growth rate of cancer cell lines (e.g., promyelocytic leukemia PLB985 cells). | In combination with an RAR agonist, inhibits cell growth.[15] | Reverses or "derepresses" the growth inhibition caused by the combined action of RAR and RXR agonists.[15][16] |
| Cell Differentiation Assay | Measures the induction of cellular differentiation markers in responsive cell lines (e.g., F9 embryonal carcinoma cells). | In combination with other agents (e.g., ATRA), induces differentiation. | Can block the differentiation induced by RXR agonists.[16] |
| Apoptosis Assay | Quantifies the induction of programmed cell death in cancer cells (e.g., NB4 cells). | In combination with an RAR agonist, can enhance apoptosis.[15] | Does not significantly affect apoptosis induced by RAR agonists, but can block the synergistic effect of an added RXR agonist.[15][16] |
| Coactivator Recruitment Assay (e.g., TR-FRET) | Measures the ligand-dependent interaction between the RXR Ligand Binding Domain (LBD) and a coactivator peptide. | Promotes strong recruitment of coactivator peptides to the RXR LBD. | Blocks agonist-induced recruitment of coactivators. |
Experimental Protocols
Transient Transfection and Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the transcriptional activity of nuclear receptors in a cellular context.
1. Cell Culture and Plating:
-
HEK293T or Cos7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) to 70-80% confluency.[17]
-
Cells are trypsinized, counted, and seeded into 96-well plates at a density of approximately 2.5 x 10^4 to 3.0 x 10^4 cells per well.[17]
2. Transient Transfection:
-
A transfection mixture is prepared containing:
- An expression vector for the human RXRα.
- A reporter plasmid containing multiple copies of an RXR response element (e.g., a DR-1 element) upstream of a firefly luciferase gene ((RARE)3x-tk-Luc).[18]
- A control plasmid expressing Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency.[17]
-
Plasmids are mixed with a transfection reagent (e.g., Lipofectamine) in serum-free medium and incubated to allow complex formation.
-
The transfection mix is added to the cells, which are then incubated for 4-6 hours.[17]
3. Compound Treatment:
-
The transfection medium is replaced with fresh medium containing the test compounds (e.g., this compound, Bexarotene) at various concentrations or a vehicle control (e.g., DMSO).
-
For antagonist assays, cells are co-treated with a fixed concentration of an RXR agonist (e.g., 9-cis-retinoic acid) and varying concentrations of this compound.[14]
-
Cells are incubated with the compounds for 16-24 hours.[6][17]
4. Luminescence Measurement:
-
The medium is removed, and cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data is typically expressed as fold activation relative to the vehicle control. EC50 or IC50 values are calculated from dose-response curves.[17]
Figure 2: Workflow for a Luciferase Reporter Gene Assay.
Signaling Pathway Modulation: The RXR-RAR Heterodimer
The RXR-RAR heterodimer is a well-studied complex that regulates genes involved in cell growth, differentiation, and apoptosis.[9] Pan-RXR agonists can synergize with RAR agonists to activate this pathway, while this compound can selectively block the contribution of RXR activation.
In so-called "non-permissive" heterodimers like RXR-TR and RXR-VDR, RXR is often considered a silent partner, with the heterodimer's activity being primarily driven by the TR or VDR ligand.[4][19] However, in "permissive" heterodimers such as RXR-PPAR and RXR-LXR, ligands for either partner can activate transcription.[3][4] The RXR-RAR heterodimer exhibits conditional permissiveness, where RXR ligands can enhance the activity only in the presence of an RAR agonist.[3][9] this compound is instrumental in probing these nuanced regulatory mechanisms.
Figure 3: Differential modulation of the RXR-RAR signaling pathway.
References
- 1. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 2. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eubopen.org [eubopen.org]
- 18. researchgate.net [researchgate.net]
- 19. Functional evidence for retinoid X receptor (RXR) as a nonsilent partner in the thyroid hormone receptor/RXR heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating UVI3003-Induced Gene Expression Changes with qPCR: A Comparative Guide
This guide provides a comprehensive comparison and detailed protocols for validating gene expression changes induced by the novel compound UVI3003, with a focus on Quantitative Polymerase Chain Reaction (qPCR) as the gold standard for validation. We present supporting experimental data and workflows to guide researchers in accurately confirming results from initial high-throughput screens.
Comparison of Gene Expression Validation Methods
While high-throughput methods like RNA-sequencing provide a broad overview of transcriptomic changes, targeted validation is crucial for confirming the expression of key genes. qPCR is the most common method for this, offering a balance of sensitivity, specificity, and throughput. The table below compares qPCR with other validation techniques.
| Feature | qPCR (RT-qPCR) | Northern Blot | Western Blot |
| Analyte | RNA (cDNA) | RNA | Protein |
| Sensitivity | Very High | Low | High |
| Throughput | High | Low | Medium |
| Quantitative | Yes (Relative or Absolute) | Semi-Quantitative | Semi-Quantitative |
| Speed | Fast (hours) | Slow (days) | Slow (1-2 days) |
| Input Material | Low (ng of RNA) | High (µg of RNA) | High (µg of protein) |
| Primary Use | Gene expression validation | RNA integrity, splicing | Protein expression validation |
Hypothetical Signaling Pathway for this compound
To understand the mechanism of this compound, we hypothesize its interaction with the MAPK/ERK signaling pathway, a common regulator of gene expression in response to external stimuli. This compound is proposed to activate a cell surface receptor, initiating a phosphorylation cascade that culminates in the activation of the transcription factor ELK1, leading to the expression of target genes such as FOS and JUN.
Caption: Hypothetical this compound-activated MAPK/ERK signaling pathway.
qPCR Validation Workflow
The following diagram outlines the standard workflow for validating gene expression changes identified from a primary screen (e.g., RNA-seq) using qPCR.
Caption: Standard experimental workflow for qPCR validation.
Experimental Protocol: qPCR Validation
This protocol details the steps for validating the differential expression of genes FOS and JUN following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with either 10 µM this compound or a vehicle control (0.1% DMSO) for 6 hours. Perform in triplicate.
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using an RNeasy Mini Kit (Qiagen) following the manufacturer's instructions.
-
Elute RNA in 30 µL of RNase-free water.
-
Assess RNA concentration and purity (A260/A280 ratio) using a NanoDrop spectrophotometer. Aim for a ratio between 1.8 and 2.1.
-
Verify RNA integrity by running an aliquot on a 1% agarose gel.
3. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
The reaction mix includes: 1 µg RNA, 2.0 µL 10x RT Buffer, 0.8 µL 25x dNTP Mix, 2.0 µL 10x RT Random Primers, 1.0 µL MultiScribe™ Reverse Transcriptase, and nuclease-free water to a final volume of 20 µL.
-
Incubate the reaction at 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.
4. qPCR Assay:
-
Prepare the qPCR reaction mix using a PowerUp™ SYBR™ Green Master Mix (Applied Biosystems).
-
For a single 20 µL reaction: 10 µL Master Mix, 1 µL of 10 µM forward primer, 1 µL of 10 µM reverse primer, 2 µL of diluted cDNA (1:10), and 6 µL of nuclease-free water.
-
Primer sequences (5' to 3'):
- FOS Forward: AGCATGGGCTCACCTGAC
- FOS Reverse: CCTAGCTGTATGCAGGCAG
- JUN Forward: GCATGAGGAACCGCATTAC
- JUN Reverse: GTTTGCAACTGCTGCGTTAG
- GAPDH (Reference) Forward: AATCCCATCACCATCTTCCA
- GAPDH (Reference) Reverse: TGGACTCCACGACGTACTCA
-
Run the qPCR on a suitable instrument (e.g., QuantStudio 7 Flex) with the following thermal profile: 50°C for 2 min, 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis to verify primer specificity.
5. Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct values of the target genes (FOS, JUN) to the reference gene (GAPDH).
-
Calculate the fold change as 2^-(ΔΔCt) relative to the vehicle control.
-
Perform a Student's t-test to determine the statistical significance (p < 0.05).
Data Presentation: this compound-Induced Gene Expression
The following table summarizes the hypothetical validation data for genes identified as upregulated in an initial RNA-seq screen after treatment with this compound.
| Gene | RNA-seq Fold Change | qPCR Fold Change (Mean) | Standard Deviation | p-value | Validation Status |
| FOS | 5.8 | 6.2 | 0.5 | 0.001 | Confirmed |
| JUN | 4.1 | 4.5 | 0.3 | 0.003 | Confirmed |
| EGR1 | 3.5 | 3.1 | 0.4 | 0.012 | Confirmed |
| MYC | 2.2 | 1.3 | 0.6 | 0.150 | Not Confirmed |
Logic of Validation and Downstream Analysis
The process of validating computational data from high-throughput screening is a critical step before committing to more in-depth and resource-intensive functional studies.
Caption: Logical flow from initial screening to functional studies.
A Comparative Analysis of UVI3003 and RXR Agonist TPT for Researchers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of nuclear receptor modulation, the retinoid X receptor (RXR) holds a pivotal position due to its role as a promiscuous heterodimerization partner for numerous other nuclear receptors. This central function makes both agonists and antagonists of RXR valuable tools for dissecting complex signaling pathways and potential therapeutic agents. This guide provides a detailed comparative analysis of two such modulators: UVI3003, a selective RXR antagonist, and Triphenyltin (TPT), a potent RXR agonist.
This publication aims to deliver an objective comparison of their performance, supported by available experimental data. We will delve into their mechanisms of action, binding affinities, functional activities, and off-target effects. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided to aid in the replication and expansion of these findings.
At a Glance: this compound vs. TPT
| Feature | This compound | Triphenyltin (TPT) |
| Primary Target | Retinoid X Receptor (RXR) | Retinoid X Receptor (RXR) |
| Mechanism of Action | Selective Antagonist | Agonist |
| Reported IC50 for human RXRα | 0.24 µM[1] | Not directly reported for human RXRα |
| Reported EC50 for RXRα | Not Applicable | 0.00022 µM (Xenopus)[2] |
| Activity on human PPARγ | Inactive[1] | Potent Agonist |
| Key Biological Observation | Teratogenic in Xenopus via unexpected PPARγ activation[2] | Teratogenic in Xenopus via RXR and PPARγ activation[2] |
| Other Reported Effects | High RXR binding affinity[3] | Activates androgen receptor-mediated transcription, cytotoxicity at higher concentrations[4][5] |
In-Depth Analysis
Mechanism of Action
This compound is a synthetic compound designed as a highly selective antagonist for retinoid X receptors (RXRs).[1] As an antagonist, this compound binds to the ligand-binding pocket of RXR, preventing the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. It has been shown to effectively inhibit the activity of both xenopus and human RXRα.[1][2]
Triphenyltin (TPT), an organotin compound, functions as a potent agonist of RXR.[2] Upon binding to RXR, TPT induces a conformational change that promotes the recruitment of coactivators, leading to the transcriptional activation of RXR target genes. TPT has been shown to activate RXR-dependent signaling pathways in various biological systems.[6]
Interestingly, a study in Xenopus tropicalis embryos revealed that despite their opposing actions on RXR, both this compound and TPT induced similar teratogenic effects.[2] This unexpected finding was attributed to the off-target activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by both compounds in this species.[2]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and TPT, providing a basis for comparing their potency and selectivity.
Table 1: Potency on Retinoid X Receptor α (RXRα)
| Compound | Species | Assay Type | Metric | Value | Reference |
| This compound | Human | Reporter Gene Assay | IC50 | 0.24 µM | [1] |
| This compound | Xenopus | Reporter Gene Assay | IC50 | 0.22 µM | [1] |
| TPT | Xenopus | Reporter Gene Assay | EC50 | 0.00022 µM | [2] |
Table 2: Activity on Peroxisome Proliferator-Activated Receptor γ (PPARγ)
| Compound | Species | Activity | Metric | Value | Reference |
| This compound | Human | Inactive | - | - | [1] |
| This compound | Xenopus | Agonist | EC50 | 12.6 µM | [1] |
| TPT | Human | Potent Agonist | - | - | [5] |
| TPT | Xenopus | Agonist | - | - | [2][7] |
Off-Target and Other Biological Effects
This compound: Beyond its primary role as an RXR antagonist, this compound has been noted for its high binding affinity to RXR.[3] The most significant off-target effect reported is the species-specific activation of PPARγ in Xenopus, which is not observed in human or mouse cells.[1][2]
TPT: TPT exhibits a broader range of biological activities. It has been shown to activate androgen receptor-mediated transcription and can be cytotoxic at higher concentrations.[4][5] Its role as an endocrine disruptor is well-documented, with effects on various hormonal pathways.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and TPT. Specific details may vary based on the cell line and equipment used.
Luciferase Reporter Gene Assay for RXR Activity
Objective: To determine the agonistic or antagonistic activity of a compound on RXR-mediated transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
RXRα expression vector
-
Luciferase reporter vector with an RXR response element (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])[8]
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and TPT
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RXRα expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or TPT. For antagonist assays, co-treat with a known RXR agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.[8][9][10][11][12]
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a compound to RXR.
Materials:
-
Cell membranes or nuclear extracts containing RXR
-
Radiolabeled RXR ligand (e.g., [³H]-9-cis-retinoic acid)
-
This compound and TPT
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound (this compound or TPT) in binding buffer.
-
Incubation: Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value can be determined from this curve, and the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.[13][14][15][16][17]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the effect of this compound and TPT on the expression of RXR and PPARγ target genes.
Materials:
-
Human cell line (e.g., HepG2, MCF-7)
-
This compound and TPT
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., ABCA1, CYP26A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Culture the chosen cell line and treat with various concentrations of this compound or TPT for a specified time (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control, normalized to the housekeeping gene.[18][19][20][21][22]
Conclusion
This compound and TPT represent two distinct modulators of RXR signaling, acting as a selective antagonist and a potent agonist, respectively. While this compound demonstrates high selectivity for RXR in human systems, its off-target activation of PPARγ in Xenopus underscores the importance of considering species-specific effects in drug development. TPT, on the other hand, exhibits a broader pharmacological profile, activating both RXR and PPARγ, as well as influencing other signaling pathways.
The choice between these two compounds will ultimately depend on the specific research question. This compound serves as a valuable tool for specifically inhibiting RXR function in human cell-based models, while TPT can be utilized to potently activate RXR- and PPARγ-mediated pathways. This comparative guide provides a foundational understanding of their respective properties to aid researchers in making informed decisions for their experimental designs. Further head-to-head studies in human systems are warranted to fully elucidate their comparative binding affinities and downstream functional consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UVI 3003 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 4. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on endocrine disrupting toxicity of triphenyltin from the perspective of species evolution: Aquatic, amphibious and mammalian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tributyltin and triphenyltin induce 11β-hydroxysteroid dehydrogenase 2 expression and activity through activation of retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The unexpected teratogenicity of RXR antagonist this compound via activation | 河口海岸全国重点实验室 [english.sklec.ecnu.edu.cn]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 11. eubopen.org [eubopen.org]
- 12. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 21. gmo-qpcr-analysis.com [gmo-qpcr-analysis.com]
- 22. bu.edu [bu.edu]
UVI3003: A Highly Selective Antagonist for Retinoid X Receptor (RXR) with Negligible Activity on Retinoic Acid Receptor (RAR)
For researchers and professionals in drug development, the selective modulation of nuclear receptors is paramount. This guide provides a comprehensive comparison of UVI3003's activity on the Retinoid X Receptor (RXR) versus the Retinoic Acid Receptor (RAR), confirming its high specificity for RXR.
This compound has been identified as a potent and highly selective antagonist of the Retinoid X Receptor (RXR).[1][2][3] Experimental data demonstrates its ability to inhibit RXR activity at sub-micromolar concentrations, while showing no significant antagonistic effect on the Retinoic Acid Receptor (RAR). This specificity is crucial for dissecting the distinct signaling pathways of these two closely related nuclear receptors.
Quantitative Comparison of this compound Activity on RXR and RAR
The following table summarizes the available quantitative data on the inhibitory activity of this compound against human and Xenopus RXRα. To date, no significant binding or antagonist activity for this compound on RAR has been reported in the literature, hence the designation of "Not Reported" and the qualitative description of its lack of effect.
| Target Receptor | Species | Assay Type | Parameter | Value (µM) | Reference |
| RXRα | Human | Transactivation Assay | IC50 | 0.24 | [1][4] |
| RXRα | Xenopus | Transactivation Assay | IC50 | 0.22 | [2] |
| RAR | Not Specified | Transactivation Assay | IC50 | Not Reported | [5] |
| RARα | Not Specified | Co-repressor Interaction Assay | Activity | No effect on co-repressor interaction in an RXR-RAR heterodimer | [6] |
Experimental Evidence for RXR Specificity
Studies have consistently demonstrated the selective antagonism of this compound on RXR. In cellular transactivation assays, this compound effectively inhibits RXR-mediated gene expression with IC50 values in the low micromolar range.[2] Conversely, in cell lines where cellular processes are driven by RAR agonists, the addition of this compound shows no significant effect on these processes, indicating a lack of RAR antagonism.[5]
Furthermore, within the context of an RXR-RAR heterodimer, this compound does not interfere with the ability of the RARα subunit to interact with its co-repressors.[6] This provides strong evidence that this compound's mechanism of action is confined to the RXR subunit of the heterodimer.
Experimental Methodologies
The determination of this compound's specificity for RXR over RAR relies on established in vitro assays commonly used in nuclear receptor research.
Ligand Binding Assays
Ligand binding assays are utilized to determine the affinity of a compound for a specific receptor. A common method is a competitive binding assay, where the test compound (this compound) competes with a radiolabeled ligand known to bind to the receptor of interest (RXR or RAR). The concentration of the test compound that displaces 50% of the radiolabeled ligand is its IC50 value, which is indicative of its binding affinity. While specific binding data for this compound on RAR is not available, its high potency on RXR is well-documented.
Cellular Transactivation Assays (Reporter Gene Assays)
These assays measure the ability of a compound to modulate the transcriptional activity of a nuclear receptor in a cellular context. A reporter gene (e.g., luciferase) is placed under the control of a response element that is recognized by the nuclear receptor of interest (e.g., an RXRE for RXR or an RARE for RAR). Cells are then treated with a known agonist for the receptor and varying concentrations of the antagonist (this compound). A decrease in the reporter gene signal indicates that the antagonist is inhibiting the receptor's activity. The IC50 value represents the concentration of the antagonist required to reduce the agonist-induced activity by 50%. This method was used to determine the IC50 of this compound for RXRα.[2]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Workflow for assessing this compound's specificity.
Caption: this compound selectively inhibits the RXR signaling pathway.
References
- 1. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. file.chemscene.com [file.chemscene.com]
- 4. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Unveiling the Impact of UVI3003 on Protein Expression: A Comparative Guide for Researchers
For researchers in drug discovery and cellular biology, understanding the precise effects of molecular compounds on protein expression is paramount. This guide provides a comparative analysis of UVI3003, a selective Retinoid X Receptor (RXR) antagonist, focusing on its influence on protein expression as validated by Western blot analysis. We objectively compare its performance with other alternatives and present supporting experimental data to aid in your research endeavors.
This compound is recognized as a highly selective antagonist for the Retinoid X Receptor (RXR), demonstrating inhibitory effects on human RXRα with a half-maximal inhibitory concentration (IC50) of 0.24 μM.[1] An important characteristic of this compound is its species-specific dual activity; while it acts as an RXR antagonist in mammals, it unexpectedly functions as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist in Xenopus species.[2][3] This guide will focus on its role as an RXR antagonist in mammalian systems.
Comparative Analysis of Protein Expression Modulation
To illustrate the effects of RXR antagonism on protein expression, this section presents quantitative data from Western blot analyses. While direct, comprehensive quantitative Western blot data for this compound's effect on a wide range of proteins is not extensively available in publicly accessible research, data on its impact on desmin and the effects of a comparable RXR antagonist, HX531, on other proteins provide valuable insights.
A product datasheet indicates that this compound treatment leads to a 65.4% difference in EECD34 cell fusion and desmin expression.[1] Desmin is an intermediate filament protein crucial for the structural integrity of muscle cells.
For a broader comparison, the table below includes quantitative Western blot data for the RXR antagonist HX531, which modulates the expression of key proteins involved in cell adhesion. This allows for an indirect comparison of the potential impact of RXR antagonism on cellular protein levels.
| Target Protein | Compound | Cell Line | Concentration | Change in Protein Expression (Fold Change vs. Control) | Reference |
| Desmin | This compound | EECD34 | 10 µM | 65.4% difference | [1] |
| Desmoglein-1 (DSG1) | HX531 | Mouse Keratinocytes (K38) | 0.5 µM | 4.5 | [4] |
| Desmoglein-2 (DSG2) | HX531 | Mouse Keratinocytes (K38) | 0.5 µM | 1.8 | [4] |
| Desmoglein-3 (DSG3) | HX531 | Mouse Keratinocytes (K38) | 0.5 µM | 4.1 | [4] |
| Plakoglobin (PG) | HX531 | Mouse Keratinocytes (K38) | 0.5 µM | 2.0 | [4] |
| Claudin-1 (CLDN1) | HX531 | Mouse Keratinocytes (K38) | 0.5 µM | 1.5 | [4] |
| Claudin-4 (CLDN4) | HX531 | Mouse Keratinocytes (K38) | 0.5 µM | 1.6 | [4] |
| Claudin-6 (CLDN6) | HX531 | Mouse Keratinocytes (K38) | 0.5 µM | 1.2 | [4] |
| Claudin-7 (CLDN7) | HX531 | Mouse Keratinocytes (K38) | 0.5 µM | 1.2 | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Detailed Experimental Protocol: Western Blot Analysis
This protocol provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on the expression of a target protein, such as RXRα or its downstream effectors.
1. Cell Culture and Treatment:
-
Culture human or mammalian cells (e.g., HepG2, MCF-7) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RXRα, anti-CD36) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
This comprehensive guide provides a framework for researchers to evaluate the effects of this compound on protein expression. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the molecular mechanisms of this and other RXR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of retinoid X receptor improved the morphology, localization of desmosomal proteins and paracellular permeability in three-dimensional cultures of mouse keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of UVI3003-Based Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UVI3003, a selective Retinoid X Receptor (RXR) antagonist, and its performance in key experimental settings. The primary focus is on the unexpected finding of its off-target activation of Xenopus Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to teratogenic effects. This document summarizes quantitative data, details experimental protocols to ensure reproducibility, and presents relevant signaling pathways and workflows.
Comparative Performance of this compound
This compound is a highly selective antagonist of the Retinoid X Receptor (RXR), demonstrating inhibitory activity against both human and Xenopus RXRα.[1][2] However, its most notable and reproducible experimental finding lies in its unexpected dual activity in Xenopus tropicalis embryos, where it acts as a potent teratogen due to the activation of PPARγ.[1][3][4]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative metrics for this compound and a comparator RXR antagonist, HX531.
| Compound | Target | Assay System | Activity | IC50 / EC50 (µM) | Reference |
| This compound | Human RXRα | Cos7 cells | Antagonist | 0.24 | [1][2] |
| Xenopus RXRα | Cos7 cells | Antagonist | 0.22 | [1][2] | |
| Xenopus PPARγ | Cos7 cells | Agonist | 12.6 | [2] | |
| HX531 | Xenopus RXRα | Cos7 cells | Antagonist | ~2.2 (approx. 10x less potent than this compound) | [1] |
| Human RXRα | Cos7 cells | Antagonist | ~1.2 (approx. 5x less potent than this compound) | [1] |
Key Finding: While this compound is a potent RXR antagonist, its activation of Xenopus PPARγ at micromolar concentrations is a critical off-target effect that leads to significant and reproducible teratogenic outcomes in Xenopus embryos.[1][3][4] This species-specific activity highlights the importance of thorough off-target screening in drug development.
Key Experimental Protocol: Frog Embryo Teratogenesis Assay - Xenopus (FETAX)
The teratogenic effects of this compound on Xenopus tropicalis embryos were determined using a modified Frog Embryo Teratogenesis Assay (Xenopus) (FETAX). This robust and standardized protocol is essential for reproducing these findings.
FETAX Protocol Outline
1. Embryo Collection and Preparation:
-
Adult Xenopus laevis are induced to breed via injection of human chorionic gonadotropin (HCG).[5]
-
Fertilized embryos are collected and dejellied using a 2% L-cysteine solution.
-
Normally developing blastula-stage embryos are selected for the assay.
2. Test Solutions and Exposure:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in FETAX solution (a defined salt solution).[5]
-
Control groups include a negative control (FETAX solution only) and a solvent control.
-
Embryos are placed in glass petri dishes containing the test or control solutions.
3. Assay Conditions:
-
The assay is conducted as a 96-hour static renewal test, with test solutions being renewed every 24 hours.[5]
-
Incubation is carried out at a constant temperature of 23 ± 1°C.
4. Data Collection and Analysis:
-
At 96 hours, embryos are evaluated for mortality and malformations under a dissecting microscope.
-
The length of surviving tadpoles is measured to assess growth inhibition.
-
The 96-h LC50 (lethal concentration for 50% of embryos) and EC50 (effective concentration for 50% malformation) are calculated.
-
A Teratogenic Index (TI = LC50 / EC50) is determined to quantify the teratogenic potential. A TI > 1.5 suggests a significant teratogenic hazard.
Visualizing the Molecular Mechanisms and Workflows
To better understand the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.
This compound's Dual Signaling Impact in Xenopus
Caption: this compound's dual activity: antagonizing RXR and activating Xenopus PPARγ.
Experimental Workflow for Assessing this compound Teratogenicity
Caption: Workflow of the Frog Embryo Teratogenesis Assay (Xenopus) (FETAX).
RXR-PPARγ Heterodimer Signaling Pathway
Caption: Simplified RXR-PPARγ heterodimer signaling pathway.
References
- 1. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
Safety Operating Guide
Navigating the Disposal of UVI3003: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the safe disposal of UVI3003, a retinoid X receptor (RXR) antagonist, and associated waste materials. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety glasses or goggles with UV protection, and a lab coat.[3] All handling of this compound, especially in its powdered or solution form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][4]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is that in its uncured or liquid form, it is to be treated as hazardous chemical waste.[4][5] Do not pour this compound or its solutions down the drain or dispose of it in regular trash.[3][4]
Experimental Protocol: Segregation and Collection of this compound Waste
-
Identify Waste Streams: Categorize all waste contaminated with this compound. This includes:
-
Unused or expired pure this compound (solid).
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated consumables (e.g., gloves, absorbent paper, wipes).
-
Solvents used for cleaning and rinsing contaminated labware.
-
-
Prepare Labeled Waste Containers: Use separate, clearly labeled, and sealed containers for each waste stream. The labels should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any solvents present.
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
-
Collect Waste:
-
Solid this compound: Collect in a designated, sealed container.
-
Liquid Waste (Solutions and Solvents): Collect in a compatible, sealed container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately if required by your institution's waste management program.
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
Contaminated Labware and Consumables: Place in a sealed bag or container clearly marked as hazardous waste contaminated with this compound.
-
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from heat and sources of ignition, until they are collected by a licensed hazardous waste disposal service.[3][4]
Data Presentation: this compound Waste Disposal Summary
For clarity, the following table summarizes the disposal procedures for different forms of this compound waste.
| Waste Type | Description | Disposal Procedure |
| Unused/Expired this compound | Pure solid this compound. | Collect in a labeled, sealed hazardous waste container for professional disposal. |
| This compound Solutions | This compound dissolved in solvents like DMSO or ethanol. | Collect in a labeled, sealed liquid hazardous waste container. Do not pour down the drain.[3][4] |
| Contaminated Labware | Pipette tips, vials, etc., that have come into contact with this compound. | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE | Used gloves, aprons, etc. | Place in a sealed bag or container labeled as hazardous waste. |
| Cleaning Solvents | Solvents (e.g., ethanol, isopropanol) used to clean spills or labware. | Collect in a labeled, sealed liquid hazardous waste container.[5] |
| Fully Cured Resin (if applicable) | While this compound is not a resin, if it were part of a UV-curable formulation, the fully cured solid may be disposable as non-hazardous waste in some municipalities.[4][6] | Consult your local regulations. Uncured or partially cured resin is hazardous waste.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart illustrating the decision-making process for segregating and disposing of this compound waste.
Important Considerations:
-
Consult Local Regulations: Disposal regulations can vary significantly. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.[4][7]
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.
-
Spill Cleanup: In the event of a spill, use absorbent materials to contain it. Clean the area with a suitable solvent like ethanol or isopropyl alcohol, followed by soap and water.[4] All cleanup materials should be disposed of as hazardous waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the laboratory.
References
Safeguarding Your Research: Essential Protocols for Handling UVI3003
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with UVI3003. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a highly selective antagonist of the retinoid X receptor (RXR) and is a potent bioactive compound intended for research use only.[1][2][3][4] Due to its biological activity, including demonstrated teratogenicity in Xenopus embryos, stringent safety measures are required during handling, storage, and disposal.[5][6]
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Chemical splash goggles- Chemical-resistant laboratory coat- Double-gloving (e.g., nitrile gloves)- Closed-toe shoes | - Face shield- Respiratory protection (if weighing outside of a certified chemical fume hood) |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant laboratory coat- Nitrile gloves- Closed-toe shoes | - Face shield- Chemical-resistant apron |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Chemical-resistant laboratory coat- Closed-toe shoes | - Face shield- Chemical-resistant apron |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant laboratory coat- Nitrile gloves- Closed-toe shoes | - Face shield |
Operational Plan: From Receipt to Disposal
Following a systematic workflow is crucial for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Stock solutions, typically prepared in solvents like DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3]
-
Clearly label all primary and secondary containers with the compound name, concentration, date, and appropriate hazard symbols.
Preparation of Solutions
-
All handling of this compound powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of non-sparking laboratory equipment (e.g., spatulas, weighing paper).
-
This compound is soluble in DMSO and ethanol.[1] When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
For in-vivo studies, protocols often involve solvents such as DMSO, PEG300, Tween-80, and corn oil.[3]
Experimental Procedures
-
Conduct all experiments involving this compound in a designated and clearly marked area.
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Do not eat, drink, or apply cosmetics in the laboratory area.[7]
Spill Management
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain and clean up the spill.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound powder and solutions are to be disposed of as hazardous chemical waste. Do not dispose of down the drain.[8][9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, gloves, weighing paper, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.[9]
-
Waste Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed waste disposal service.[10]
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling of potent chemical compounds.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UVI 3003 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 5. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unexpected teratogenicity of RXR antagonist this compound via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
